2-Benzyl-5-bromoisoindoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3-dihydroisoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYCLORMOXDGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718462 | |
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-70-1 | |
| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 2-Benzyl-5-bromoisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No: 1187830-70-1). This compound, belonging to the isoindoline class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug development due to its structural motifs that are present in various biologically active molecules. This document outlines a plausible synthetic pathway, predicted spectroscopic data based on analogous structures, and a detailed analysis of its molecular features. The information presented herein is intended to serve as a foundational resource for scientists working with or developing derivatives of this scaffold.
Introduction
Isoindoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline core, along with its formulation as a hydrochloride salt, confers specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profiles. Understanding the precise molecular structure and stereochemistry is paramount for any drug discovery program. This guide aims to provide a detailed technical elucidation of this compound, even in the absence of extensive dedicated literature, by leveraging established chemical principles and data from closely related analogues.
Molecular Structure Elucidation
The molecular structure of this compound is characterized by a fused bicyclic system, where a benzene ring is fused to a pyrrolidine ring. The nitrogen atom of the pyrrolidine ring is substituted with a benzyl group, and the benzene ring is substituted with a bromine atom at the 5-position. The hydrochloride salt form indicates that the nitrogen atom is protonated.
Molecular Formula: C₁₅H₁₅BrClN[1]
Molecular Weight: 324.64 g/mol [1]
CAS Number: 1187830-70-1[1]
Visualizing the Core Scaffold
To better understand the connectivity and spatial arrangement of the atoms, a 2D and 3D representation is essential.
Caption: 2D Molecular Structure of this compound.
Proposed Synthesis Pathway
Two-Step Synthesis from 4-Bromophthalic Anhydride
This proposed pathway begins with the readily available 4-bromophthalic anhydride.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione
-
To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid, add benzylamine (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield 2-benzyl-5-bromoisoindoline-1,3-dione.
Step 2: Reduction to 2-Benzyl-5-bromoisoindoline
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-benzyl-5-bromoisoindoline-1,3-dione (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Benzyl-5-bromoisoindoline.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Benzyl-5-bromoisoindoline in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental data may vary slightly.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.5-11.5 (br s, 1H, N⁺-H), 7.6-7.2 (m, 8H, Ar-H), 4.8-4.6 (m, 4H, Ar-CH₂-N), 4.4-4.2 (s, 2H, N-CH₂-Ph) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 138.0, 135.5, 132.0, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 55.0, 54.0 |
| FT-IR (KBr, cm⁻¹) | 3050-2850 (C-H stretch), 2700-2400 (N⁺-H stretch), 1600, 1480, 1450 (C=C aromatic stretch), 1050 (C-N stretch), 820 (C-H out-of-plane bend), 750 (C-Br stretch) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₅H₁₅BrN⁺: 304.04, found ~304.0 |
Potential Applications in Research and Development
The 2-Benzyl-5-bromoisoindoline scaffold is a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The benzyl group can influence the lipophilicity and potential for π-π stacking interactions with biological targets. The isoindoline core itself is found in a number of pharmacologically active compounds, suggesting that derivatives of 2-Benzyl-5-bromoisoindoline could be investigated for a range of therapeutic targets.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. While a dedicated, peer-reviewed synthesis and full characterization are not widely published, a robust synthetic pathway has been proposed based on established chemical transformations. The predicted spectroscopic data, derived from analogous structures, offers a reliable reference for researchers working with this compound. The structural features of this compound make it an intriguing scaffold for further chemical exploration and potential applications in drug discovery and development.
References
-
Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromoisoindoline. Retrieved January 16, 2026, from [Link]
-
Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594. [Link]
-
El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
SpectraBase. (n.d.). N-Benzylindoline. Retrieved January 16, 2026, from [Link]
- Ranu, B. C., Dutta, P., & Sarkar, A. (2000). Chemoselective Reduction of α-Halocarbonyl Compounds and Benzyl Halides by Indium Metal in Water under Sonication.
-
NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Benzyl-5-bromoisoindoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents with activities spanning from immunomodulation to enzyme inhibition.[1][2] The subject of this technical guide, 2-Benzyl-5-bromoisoindoline hydrochloride, is a novel compound whose mechanism of action remains to be fully elucidated. This document provides a comprehensive framework for the systematic investigation of its biological activity, offering a scientifically rigorous, hypothesis-driven approach for researchers and drug development professionals. We will delve into putative mechanisms based on structural analogy to known isoindoline derivatives and present a detailed roadmap of experimental protocols to systematically test these hypotheses.
Physicochemical Properties and Structural Alerts
A foundational step in characterizing any new chemical entity is the thorough analysis of its physicochemical properties. For this compound, these initial data points are crucial for designing relevant biological assays and for preliminary assessment of its drug-like properties.
| Property | Value (Predicted/Observed) | Significance in Drug Discovery |
| Molecular Formula | C15H15BrClN | Defines the elemental composition. |
| Molecular Weight | 324.64 g/mol | Influences absorption and distribution. |
| LogP (Predicted) | 3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability. |
| pKa (Predicted) | 8.0 - 9.0 (tertiary amine) | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
| Water Solubility | Poor (as free base), Moderate (as hydrochloride salt) | Critical for formulation and bioavailability. |
| Hydrogen Bond Donors | 1 (as hydrochloride salt) | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 1 | Potential for interaction with biological targets. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding affinity. |
Structural Alerts: The presence of the isoindoline core, a benzyl group, and a bromine atom suggests several avenues for investigation. The isoindoline scaffold is present in drugs targeting a variety of biological processes.[1] The benzyl group can participate in hydrophobic and pi-stacking interactions with protein targets. The bromine atom can act as a bioisostere for other functional groups and may influence metabolic stability.
Hypothesis-Driven Exploration of Mechanism of Action
Given the diverse bioactivities of isoindoline-containing compounds, a systematic, hypothesis-driven approach is essential to unravel the mechanism of action of this compound. Based on existing literature, we propose three primary putative mechanisms to investigate.[3][4][5][6]
Hypothesis 1: Immunomodulatory Activity via Cereblon (CRBN) Engagement
The most prominent members of the isoindoline class are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[3][7][8] These agents exert their effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby inducing the ubiquitination and subsequent degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][9]
Hypothesis 2: Enzyme Inhibition - Targeting Kinases or Carbonic Anhydrases
The isoindoline scaffold is also a key feature in various enzyme inhibitors. Notably, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and carbonic anhydrases (CAs), which are involved in numerous physiological processes.[4][5][10][11][12]
Hypothesis 3: Central Nervous System (CNS) Activity - Modulation of Neurotransmitter Reuptake
Certain isoindoline derivatives have been designed as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting a potential role in modulating neurotransmission.[6] This line of inquiry is particularly relevant if preliminary phenotypic screens indicate any behavioral or neurological effects.
A Phased Experimental Approach to Mechanism of Action Deconvolution
A tiered approach, starting with broad phenotypic screening and progressing to specific target engagement and validation, is the most efficient strategy for elucidating the mechanism of action.[13][14][15][16][17][18]
Phase 1: Broad Phenotypic Screening
The initial step is to assess the compound's activity across a diverse range of cell-based assays to identify a primary biological response.[13][15][16]
Experimental Protocol: High-Content Cellular Viability and Proliferation Assay
-
Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) should be utilized.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with the serial dilutions of the compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Staining and Imaging: Stain cells with Hoechst 33342 (nuclei), a marker for cell viability (e.g., Calcein AM), and a marker for cytotoxicity (e.g., Propidium Iodide). Acquire images using a high-content imaging system.
-
Data Analysis: Quantify cell number, viability, and cytotoxicity to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Figure 1: Workflow for initial phenotypic screening.
Phase 2: Target Class Identification
Based on the results of the phenotypic screen, the next phase aims to narrow down the potential target class.
If significant anti-proliferative activity is observed, particularly in hematological cancer cell lines:
Experimental Protocol: Cereblon (CRBN) Pulldown Assay
-
Biotinylation of the Compound: Synthesize a biotinylated analog of this compound.
-
Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., MM.1S multiple myeloma cells).
-
Affinity Purification: Incubate the biotinylated compound with streptavidin beads. Add the cell lysate to the compound-bead complex and incubate to allow for protein binding.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-CRBN antibody. The presence of a band corresponding to CRBN would suggest direct binding.
If broad anti-proliferative activity is observed in solid tumor cell lines:
Experimental Protocol: Kinase and Carbonic Anhydrase Inhibition Assays
-
Kinase Inhibition Screen: Submit the compound to a commercial kinase panel (e.g., a panel of 400+ kinases) to identify potential kinase targets.
-
Carbonic Anhydrase Activity Assay:
-
Enzyme and Substrate Preparation: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibition Assay: In a 96-well plate, incubate the enzyme with varying concentrations of the compound.
-
Reaction Initiation and Measurement: Add the substrate and monitor the formation of the product (4-nitrophenol) spectrophotometrically at 400 nm.
-
Data Analysis: Calculate the IC50 value for each isoform.
-
Figure 2: Decision tree for target class identification.
Phase 3: Target Validation and Mechanistic Elucidation
Once a putative target or target class is identified, the final phase involves rigorous validation and a deeper dive into the molecular mechanism.[19][20]
If CRBN binding is confirmed:
Experimental Protocol: Ikaros (IKZF1) Degradation Assay
-
Cell Treatment: Treat MM.1S cells with varying concentrations of this compound for 6-24 hours.
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.
-
Western Blot Analysis: Perform a Western blot using antibodies against IKZF1, Aiolos (IKZF3), and a loading control (e.g., GAPDH). A dose-dependent decrease in IKZF1 and IKZF3 levels would confirm a thalidomide-like mechanism.
Figure 3: Proposed signaling pathway for CRBN-mediated activity.
If a specific kinase or carbonic anhydrase is identified:
Experimental Protocol: In-Cell Target Engagement Assay
-
Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells with the compound.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions and analyze the amount of the target protein in the soluble fraction by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Experimental Protocol: Downstream Signaling Pathway Analysis
-
Phospho-protein Analysis: If a kinase is the target, analyze the phosphorylation status of its known downstream substrates by Western blot or phospho-specific ELISA. A decrease in substrate phosphorylation upon compound treatment would validate the inhibitory effect in a cellular context.
Conclusion and Future Directions
The elucidation of the mechanism of action of a novel compound like this compound is a systematic and iterative process. The framework presented in this guide, which progresses from broad phenotypic screening to specific target validation, provides a robust strategy for uncovering its biological function. By leveraging our understanding of the privileged isoindoline scaffold and employing a hypothesis-driven experimental approach, researchers can efficiently navigate the complexities of drug discovery and development. The insights gained from these studies will be pivotal in determining the therapeutic potential of this intriguing molecule.
References
- The molecular mechanism of thalidomide analogs in hem
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- Thalidomide. Wikipedia.
- Role of Cell-Based Assays in Drug Discovery and Development.
- Development of Analogs of Thalidomide. Encyclopedia.pub.
- Application Notes and Protocols: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors. BenchChem.
- The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery. BenchChem.
- Biochemical assays in drug discovery and development. Celtarys Research.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Molecular mechanisms of thalidomide and its deriv
- The role of cell-based assays for drug discovery. News-Medical.Net.
- Lenalidomide and thalidomide: mechanisms of action--similarities and differences. PubMed.
- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
- Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associ
- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed.
- The Use of Cell-Based Assays for Transl
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
- The Role of Isoindoline in Pharmaceutical Drug Development. On-Demand Chemical Shop.
- Target identification and mechanism of action in chemical biology and drug discovery. NIH.
- Target & Lead Identification & Valid
- Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. PubMed Central.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. PubMed.
- Synthesis and carbonic anhydrase inhibitory properties of new spiroindoline-substituted sulphonamide compounds. PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed.
- Target Identification and Validation (Small Molecules). University College London.
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science.
- The Indoline Scaffold: A Privileged Core in Modern Drug Discovery. BenchChem.
- Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide. BenchChem.
- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. PMC - NIH.
- Indole and indoline scaffolds in drug discovery.
- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
- Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis.
- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. BenchChem.
- Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed.
- Predicting mechanism of action of novel compounds using compound structure and transcriptomic sign
- (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- One Step Forward in Understanding the Mechanism of Action of Wood Vinegar: Gas Exchange Analysis Reveals New Inform
- Experimental training in molecular pharmacology education based on drug–target interactions. PMC - NIH.
- CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. Ferring Pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 15. bioivt.com [bioivt.com]
- 16. news-medical.net [news-medical.net]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Benzyl-5-bromoisoindoline hydrochloride: A Versatile Precursor in Synthetic Chemistry
This guide provides an in-depth technical overview of 2-Benzyl-5-bromoisoindoline hydrochloride, a key synthetic precursor for researchers, scientists, and professionals in drug development and materials science. We will explore its chemical properties, synthesis, and applications, with a focus on the causal relationships behind experimental choices and protocols.
Introduction: The Strategic Importance of the Isoindoline Scaffold
The isoindoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and functional materials. The strategic introduction of a benzyl group at the 2-position and a bromine atom at the 5-position, presented as a stable hydrochloride salt, makes this compound a highly versatile and valuable building block. The benzyl group offers steric and electronic modulation, while the bromo substituent serves as a key handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will illuminate the practical utility of this precursor, moving from its fundamental characteristics to its application in sophisticated synthetic strategies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 1187830-70-1 | [1][2][3] |
| Molecular Formula | C15H15BrClN | [1][2] |
| Molecular Weight | 324.64 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Storage | Sealed in a dry place at room temperature or 2-8°C for long-term storage. | [2][3][4] |
Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity.[2]
Synthesis of this compound
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the benzylation of 5-bromoisoindoline.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol (Illustrative)
-
N-Benzylation: To a solution of 5-bromoisoindoline in a suitable polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate or triethylamine. This deprotonates the secondary amine of the isoindoline, increasing its nucleophilicity.
-
Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism, where the isoindoline nitrogen attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product is the free base, 2-benzyl-5-bromoisoindoline.
-
Purification of the Free Base: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 2-benzyl-5-bromoisoindoline free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum to yield this compound.
Applications as a Synthetic Precursor in Drug Discovery
The true value of this compound lies in its utility as a scaffold for building more complex molecules, particularly in the realm of medicinal chemistry. The bromo-substituent is the key to its versatility, allowing for the introduction of diverse functionalities through cross-coupling reactions.
Case Study: Synthesis of Novel Anticancer Agents
Recent research has demonstrated the use of related N-benzylated bromo-indolinone scaffolds in the synthesis of potent anticancer agents.[5][6][7][8] These studies highlight the importance of the N-benzyl group and the bromo-substituent for derivatization. While these examples start from an isatin core, the underlying principle of using a brominated, N-benzylated heterocyclic core is directly applicable.
General Protocol for Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
Sources
- 1. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 2. 1187830-70-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound,1187830-70-1-Amadis Chemical [amadischem.com]
- 4. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]
- 5. mdpi.com [mdpi.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of the Bio-Pharmacological Potential of 2-Benzyl-5-bromoisoindoline Hydrochloride
Foreword: Charting Unexplored Territory in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The isoindoline framework is one such "privileged structure," a versatile backbone that has given rise to a diverse array of biologically active compounds.[1] This guide ventures into the prospective bio-pharmacological landscape of a specific, yet largely uninvestigated, derivative: 2-Benzyl-5-bromoisoindoline hydrochloride. In the absence of direct empirical data for this molecule, this document serves as a technical roadmap for researchers and drug development professionals. By leveraging structure-activity relationships from analogous compounds and established pharmacological principles, we will construct a hypothesis-driven framework to explore its potential therapeutic value. This guide is designed not as a mere recitation of facts, but as a strategic blueprint for pioneering research into a promising new chemical entity.
The Isoindoline Core: A Foundation of Diverse Biological Activity
The isoindoline substructure, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a recurring motif in both natural alkaloids and synthetic drugs.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[2][3] The notoriety of thalidomide, an isoindoline-1,3-dione, underscores the profound biological impact this class of molecules can exert.[4] Modern research has evolved to harness the therapeutic potential of this scaffold, leading to the development of potent immunomodulatory drugs and oncology agents.[4]
The subject of this guide, this compound, possesses a unique combination of substituents that suggests a rich potential for biological interaction. The benzyl group at the 2-position and the bromine atom at the 5-position are key features that will be explored in the context of structurally related bioactive molecules.
Structural Analogs as a Predictive Compass
Given the nascent stage of research into this compound, a logical starting point is the examination of structurally similar compounds with established biological profiles. A particularly insightful parallel can be drawn with a series of 1-benzyl-5-bromoindolin-2-one derivatives, which have been synthesized and evaluated for their anticancer properties.[5][6]
These compounds, which share the benzyl and 5-bromo substitutions, have demonstrated significant cytotoxic effects against cancer cell lines.[5][7] This suggests that the combination of these specific functional groups on a related heterocyclic core can confer potent anti-proliferative activity.
| Compound | Structure | Key Biological Activity | Reference |
| This compound | (Structure not available in search results) | Hypothesized: Anticancer, Kinase Inhibition | N/A |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | (General structure with variations) | Anticancer (MCF-7, A-549 cell lines), VEGFR-2 Inhibition | [5][6][7] |
| Isoindoline-1,3-dione derivatives | (General structure with variations) | Anticancer, Anti-inflammatory, Antimicrobial | [4][8] |
Hypothesized Biological Activity: A Focus on Oncology
Based on the compelling evidence from structurally analogous compounds, the primary hypothesized biological activity for this compound is anticancer activity . The rationale is rooted in the following observations:
-
The "5-bromo" substitution: Halogenation at this position in related scaffolds has been shown to enhance cytotoxic effects.
-
The "2-benzyl" group: This lipophilic group can facilitate cell membrane permeability and may contribute to binding affinity with intracellular targets.
The proposed anticancer effect is likely to be multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways essential for tumor growth and survival.[8]
Postulated Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition
A plausible mechanism of action for the hypothesized anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] The structurally similar 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to be effective VEGFR-2 inhibitors.[5][7]
Signaling Pathway: Hypothesized VEGFR-2 Inhibition
Caption: Workflow for determining in vitro cytotoxicity.
VEGFR-2 Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on VEGFR-2 activity.
Protocol:
-
Assay Kit: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Add varying concentrations of this compound to the reaction mixture. A known VEGFR-2 inhibitor (e.g., Sorafenib) should be used as a positive control.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 concentration for 24 hours.
-
Cell Staining:
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To determine if the compound induces apoptosis.
Protocol:
-
Annexin V-FITC/PI Staining:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.
Future Perspectives and Conclusion
The exploration of this compound presents an exciting frontier in the quest for novel therapeutic agents. The structural similarities to known bioactive compounds, particularly in the realm of oncology, provide a strong rationale for its investigation as a potential anticancer agent, possibly acting through the inhibition of VEGFR-2. The experimental protocols outlined in this guide offer a clear and robust pathway for elucidating its biological activity and mechanism of action.
Successful validation of these hypotheses would not only introduce a new candidate for preclinical development but also enrich our understanding of the structure-activity relationships within the versatile isoindoline class of compounds. The journey from hypothesis to a potential therapeutic is long and challenging, but the scientific foundation for embarking on this exploration with this compound is undeniably solid.
References
- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem.
- Examples of biologically active isoindolinone derivatives. - ResearchGate.
- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.
- Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH.
- (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - ResearchGate.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI.
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
discovery and synthesis of isoindoline derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Isoindoline Derivatives
Authored by a Senior Application Scientist
Foreword: The Ascendant Role of the Isoindoline Scaffold
The isoindoline core, a bicyclic heterocycle featuring a benzene ring fused to a pyrrolidine ring, represents a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, yet three-dimensionally complex, structure provides an ideal framework for presenting functional groups in precise vectors, enabling high-affinity interactions with biological targets.[1] This structural motif is not merely a synthetic curiosity; it is the cornerstone of numerous clinically approved drugs, including the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[3][4] The therapeutic landscape of isoindoline derivatives extends far beyond oncology, with applications in treating inflammation, hypertension, neurodegenerative diseases, and infections.[3][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the key synthetic strategies employed to construct and functionalize the isoindoline nucleus. We will explore the causality behind experimental choices, discuss the challenges inherent in each method, and provide field-proven protocols that serve as self-validating systems for practical application.
Chapter 1: Strategic Approaches to the Isoindoline Core
The synthesis of the isoindoline skeleton is a mature field, yet one that continues to evolve with the advent of new catalytic systems. The choice of synthetic strategy is dictated by several factors: the desired substitution pattern, the need for stereochemical control, and the scalability of the process. Broadly, these methods can be classified into classical reductions, cycloaddition reactions, and modern transition-metal-catalyzed transformations.
Classical Reductive Pathways: From Phthalimides to Isoindolines
Historically, the most direct route to the isoindoline core begins with the readily available phthalimide scaffold. Phthalimides, or isoindole-1,3-diones, serve as robust precursors that can be selectively reduced.[6][7] The primary challenge in this approach is controlling the extent of reduction.
Causality of Reagent Choice: The use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is common for the complete reduction of both carbonyl groups to methylenes, directly yielding the isoindoline ring.[3] However, this method's utility is limited by the high reactivity of LiAlH₄, which is incompatible with many sensitive functional groups (e.g., esters, nitriles).
A more nuanced approach involves a two-step partial reduction to a 3-hydroxyisoindolin-1-one (a hydroxylactam), followed by deoxygenation.[8] This intermediate is a valuable branch point for further functionalization. The initial reduction can often be achieved with milder reducing agents like sodium borohydride (NaBH₄), which offers greater functional group tolerance. The subsequent deoxygenation of the hydroxylactam or the remaining carbonyl provides access to isoindolinones or the fully reduced isoindoline.
Experimental Protocol 1: Synthesis of 2-Benzylisoindoline from N-Benzylphthalimide
This protocol details the complete reduction of a phthalimide using LiAlH₄.
Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Suspension: Carefully add lithium aluminum hydride (LiAlH₄, 2.0 g, 52.7 mmol) to the THF in portions at 0 °C (ice bath). Rationale: LiAlH₄ reacts violently with moisture; an inert atmosphere and anhydrous solvent are critical for safety and efficacy.
-
Substrate Addition: Dissolve N-benzylphthalimide (5.0 g, 21.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Critical Step): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (2 mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (2 mL), and then water (6 mL). This sequence (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easily filtered.
-
Workup: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-benzylisoindoline as a colorless oil.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cycloaddition Strategies: The Intramolecular Diels-Alder Reaction
For the construction of complex, polycyclic isoindolinone systems, particularly those found in natural products, the intramolecular Diels-Alder (IMDA) reaction is an exceptionally powerful tool.[9][10] This strategy involves creating a precursor that contains both a diene and a dienophile, which then cyclizes under thermal or Lewis acid-catalyzed conditions to form the bicyclic isoindolinone core in a single, stereocontrolled step.[11][12]
The power of this approach lies in its convergency and stereochemical predictability, governed by the endo-rule and the geometry of the tether connecting the diene and dienophile. This method was pivotal in the total syntheses of complex natural products like cytochalasin D.[9]
Modern Frontiers: Transition Metal-Catalyzed Syntheses
The last two decades have witnessed a paradigm shift towards transition metal-catalyzed reactions for isoindoline and isoindolinone synthesis.[13][14] These methods offer unparalleled efficiency, often proceeding via C-H activation, carbonylation, or cross-coupling pathways.[13][15] Palladium, rhodium, and nickel are the most commonly employed metals.
Mechanistic Insight: A prevalent strategy involves the palladium-catalyzed intramolecular C-H amination or carbamoylation of a substituted benzamide derivative.[13] In a typical cycle, an N-substituted benzamide coordinates to a high-valent palladium center. A directed C-H activation at the ortho-methyl group occurs, forming a palladacycle intermediate. Subsequent reductive elimination forges the new C-N bond, closing the five-membered ring and regenerating the active palladium catalyst. These methods provide direct access to functionalized isoindolinones from simple starting materials, avoiding multi-step sequences.[13]
Asymmetric Synthesis: A critical advantage of metal catalysis is the ability to achieve enantioselective transformations by employing chiral ligands.[16][17] The development of palladium-catalyzed asymmetric allylic C-H amination, for instance, allows for the direct construction of chiral isoindoline scaffolds with high enantiomeric excess (ee).[17] This is paramount for drug development, where a single enantiomer often possesses the desired biological activity while the other may be inactive or even harmful.[18]
Chapter 2: Data-Driven Comparison of Synthetic Methodologies
To aid in the selection of an appropriate synthetic route, the following table summarizes the key characteristics of the major methodologies discussed.
| Methodology | Key Reagents/Catalysts | Key Advantages | Common Limitations | Typical Yields |
| Phthalimide Reduction | LiAlH₄, NaBH₄ | Readily available starting materials, straightforward procedure. | Low functional group tolerance (LiAlH₄), potential for over-reduction. | 60-90% |
| Intramolecular Diels-Alder | Heat, Lewis Acids (e.g., BF₃·OEt₂) | Excellent stereocontrol, rapid complexity generation. | Requires synthesis of complex linear precursors, may require harsh conditions. | 50-80% |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Chiral Ligands (e.g., AntPhos) | High atom economy, excellent functional group tolerance, direct access to asymmetric products. | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. | 70-95% |
| Ni-Catalyzed Reductive Cyclization | Ni(COD)₂, Chiral Ligands (e.g., Bn-Biox) | Uses less expensive metals, good for forming quaternary centers.[15] | Air/moisture sensitivity of catalysts, substrate scope can be limited. | 65-85% |
Chapter 3: The Isoindoline Scaffold in Drug Discovery
The isoindoline core is a validated pharmacophore in numerous therapeutic areas. Its prevalence stems from its ability to act as a rigid scaffold that can be decorated with functional groups to modulate pharmacology and pharmacokinetics.
| Compound | Core Structure | Biological Activity / Target | Therapeutic Area |
| Lenalidomide [3] | Isoindolin-1-one | Binds to Cereblon (CRBN), immunomodulatory | Multiple Myeloma |
| Chlorthalidone [19] | 3-Hydroxy-3-aryl-isoindolin-1-one | Thiazide-like diuretic, inhibits Na⁺/Cl⁻ symporter | Hypertension, Edema |
| Mazindol [3] | Fused Isoindoline | Sympathomimetic amine, appetite suppressant | Obesity (short-term) |
| Pazopanib (contains indolinone) | Indolinone (Isomer) | Multi-targeted tyrosine kinase inhibitor | Renal Cell Carcinoma |
| Apremilast [9] | Phthalimide derivative | Phosphodiesterase 4 (PDE4) inhibitor | Psoriasis, Psoriatic Arthritis |
The diverse biological activities highlight the scaffold's versatility. For example, derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase, which is relevant for glaucoma, and acetylcholinesterase, a target in Alzheimer's disease therapy.[19][20]
Chapter 4: Future Outlook
The synthesis and application of isoindoline derivatives remain a vibrant area of research. Future advancements will likely focus on several key areas:
-
Sustainable Synthesis: Developing catalytic systems that utilize more abundant, first-row transition metals (e.g., iron, copper) and operate under greener reaction conditions (e.g., in water or solvent-free).[15]
-
Late-Stage Functionalization: Creating methods to modify complex isoindoline cores at a late stage in a synthetic sequence, enabling the rapid generation of diverse compound libraries for biological screening.
-
Novel Biological Targets: Expanding the application of the isoindoline scaffold to new and challenging biological targets, guided by computational modeling and a deeper understanding of structure-activity relationships.
The foundational importance of the isoindoline scaffold, combined with continuous innovation in synthetic methodology, ensures its enduring role in the future of drug discovery and materials science.
References
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
Synthesis of isoindolines. Organic Chemistry Portal. [Link]
-
The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of Organic Chemistry. [Link]
-
Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. ACS Publications. [Link]
-
Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development. [Link]
-
1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – An Asian Journal. [Link]
-
Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. RSC Publishing. [Link]
-
Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]
-
Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]
-
Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate. [Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. ResearchGate. [Link]
-
Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules. [Link]
-
Phthalimide. Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isoindolinone synthesis [organic-chemistry.org]
- 16. Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Bromination in Modulating Isoindoline Compound Bioactivity
An In-Depth Technical Guide
Foreword: The Isoindoline Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoindoline core is a quintessential example of such a scaffold.[1] This bicyclic system, comprising a benzene ring fused to a pyrrolidine ring, is a structural cornerstone in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, from anticancer and anti-inflammatory to potent enzyme inhibition.[1][3][4] The clinical success of drugs like lenalidomide and pomalidomide, which are based on a related isoindolinone structure, underscores the therapeutic relevance of this heterocyclic system in treating conditions like multiple myeloma.[1][5]
This guide moves beyond the foundational scaffold to explore a critical and nuanced aspect of its optimization: the strategic incorporation of bromine. Halogenation, and specifically bromination, is a powerful tool in the drug developer's arsenal. It is not merely an incremental substitution but a strategic modification that can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile. Herein, we will dissect the multifaceted role of bromination, explaining the causality behind its influence on the activity of isoindoline-based compounds and providing field-proven insights for researchers, scientists, and drug development professionals.
The Physicochemical Impact of Bromine: More Than Just a Halogen
The introduction of a bromine atom onto the isoindoline scaffold initiates a cascade of physicochemical changes that are leveraged to enhance drug-like properties. Understanding these first principles is critical to appreciating its role in modulating bioactivity.
-
Lipophilicity and Membrane Permeability: Bromine is significantly more lipophilic than hydrogen. Its incorporation increases the overall lipophilicity of the isoindoline molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. This is a crucial parameter for oral bioavailability and targeting proteins within the cell.
-
Metabolic Stability: The carbon-bromine (C-Br) bond is strong and stable. Strategically placing a bromine atom at a position susceptible to metabolic attack, particularly oxidation by cytochrome P450 (CYP) enzymes, can effectively "shield" the molecule from degradation.[6] This steric hindrance blocks the metabolic pathway, thereby increasing the compound's half-life and systemic exposure.
-
Binding Interactions: As a large, polarizable atom, bromine can form specific, high-energy interactions within a protein's binding pocket. It can act as a powerful van der Waals contact point and participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen—that can significantly increase binding affinity and target specificity.[7]
The following diagram illustrates the logical flow of how bromination influences a compound's journey from administration to target engagement.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 6. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Theoretical Investigation of 2-Benzyl-5-bromoisoindoline hydrochloride
A Proposed Framework for Computational Analysis in Drug Discovery
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This whitepaper presents a comprehensive theoretical framework for the investigation of a specific, yet underexplored, derivative: 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No: 1187830-70-1).[2][3][4][5] Due to the limited availability of experimental data on this particular molecule, this guide establishes a robust, in-silico protocol designed to elucidate its electronic, structural, and potential therapeutic properties. By leveraging established computational methodologies, such as Density Functional Theory (DFT) and molecular docking, we provide a roadmap for researchers to predict the molecule's reactivity, stability, and potential as a therapeutic agent. This document serves as a technical guide for computational chemists, medicinal chemists, and drug development professionals interested in the prospective analysis of novel isoindoline derivatives.
Introduction: The Significance of the Isoindoline Core
The isoindoline heterocyclic core is a cornerstone in the development of clinical drugs, exhibiting a wide array of biological activities.[1] Derivatives of this scaffold have been successfully developed as anti-inflammatory, anticancer, and neuroprotective agents.[6][7][8] The infamous thalidomide and its more recent, safer analogs, lenalidomide and pomalidomide, underscore the therapeutic potential inherent in the isoindoline structure, particularly in the context of immunomodulation and oncology.[1]
The subject of this guide, this compound, combines the foundational isoindoline structure with a benzyl group at the 2-position and a bromine atom at the 5-position. The introduction of a halogen, specifically bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity.[9] The benzyl group, a common substituent in pharmacologically active compounds, can also contribute to binding interactions with biological targets.[8][10]
Given the established importance of the isoindoline scaffold and the potential modulatory effects of its substituents, a thorough theoretical investigation of this compound is warranted. This guide outlines a proposed computational workflow to bridge the current knowledge gap and to generate testable hypotheses regarding its potential as a drug candidate.
Physicochemical Properties and Computational Strategy
A foundational step in any theoretical study is the characterization of the molecule's basic properties. These serve as the input for more complex computational models.
2.1. Molecular Profile
| Property | Value | Source |
| CAS Number | 1187830-70-1 | [2][4][5] |
| Molecular Formula | C15H15BrClN | [2][4] |
| Molecular Weight | 324.64 g/mol | [4] |
| Appearance | Solid powder | [2] |
| SMILES Code | BrC1=CC2=C(CN(CC3=CC=CC=C3)C2)C=C1.[H]Cl | [4] |
2.2. Proposed Computational Workflow
The proposed theoretical investigation is bifurcated into two primary domains: Quantum Chemical Calculations and Molecular Docking Simulations. This dual approach allows for a comprehensive understanding of the molecule, from its intrinsic electronic properties to its potential interactions with macromolecular targets.
Caption: Proposed computational workflow for the theoretical analysis.
Part A: Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT is a powerful computational method for investigating the electronic structure of molecules.[9][11][12] These calculations provide insights into molecular stability, reactivity, and spectroscopic properties, which are crucial for understanding the intrinsic nature of a drug candidate.
3.1. Rationale for DFT
For a halogenated organic compound like this compound, DFT is particularly useful for:
-
Predicting Molecular Geometry: Determining the most stable three-dimensional conformation.
-
Analyzing Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[11]
-
Mapping Electrostatic Potential (MEP): Identifying electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions.[13]
-
Simulating Spectroscopic Data: Predicting NMR and IR spectra to aid in experimental characterization.[9][14]
3.2. Proposed DFT Protocol
-
Structure Preparation:
-
The 2D structure of 2-Benzyl-5-bromoisoindoline is drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation:
-
The optimized 3D structure is used as the input for DFT calculations.
-
Software: Gaussian 16 or similar.[12]
-
Basis Set: 6-311++G(d,p) for non-halogen atoms and a suitable basis set that includes relativistic effects, such as a pseudopotential basis set (e.g., LANL2DZ), for the bromine atom.[9][11]
-
Procedure: A full geometry optimization is performed. Subsequently, a frequency calculation is run at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Analysis:
-
From the optimized geometry, the HOMO and LUMO energies are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity.
-
The Molecular Electrostatic Potential (MEP) is calculated and visualized to identify sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Prediction:
-
The vibrational frequencies from the frequency calculation are used to predict the IR spectrum.
-
NMR chemical shifts (¹H and ¹³C) are calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory.[9]
-
Part B: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
4.1. Rationale for Molecular Docking
Given that various isoindoline derivatives have shown activity against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases, these serve as logical starting points for a virtual screening campaign.[6] Molecular docking can help to:
-
Predict Binding Affinity: Estimate the binding energy of the ligand to the target protein.
-
Identify Key Interactions: Visualize hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.[16][15]
-
Prioritize Drug Candidates: Rank potential drug molecules based on their predicted binding affinity and interaction profile.
4.2. Proposed Molecular Docking Protocol
-
Target Selection and Preparation:
-
Based on literature for analogous structures, potential protein targets are selected. For this example, we will use Acetylcholinesterase (AChE).
-
The crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil, PDB ID: 1EVE) is downloaded from the Protein Data Bank.[6]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
The 3D structure of 2-Benzyl-5-bromoisoindoline, obtained from the DFT geometry optimization, is used.
-
The ligand is prepared by assigning rotatable bonds and merging non-polar hydrogens.
-
-
Docking Simulation:
-
Software: AutoDock Vina or similar.[6]
-
Procedure: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand from the PDB structure.
-
The docking simulation is performed, allowing the ligand to flexibly explore the binding site. The simulation will generate multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
The top-ranked binding poses are visualized and analyzed.
-
Key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and amino acid residues in the active site are identified.
-
The predicted binding affinity is compared to that of known inhibitors to gauge the potential potency of the compound.
-
Caption: A workflow diagram for the proposed molecular docking study.
Potential Applications and Future Directions
The theoretical studies outlined above will generate a wealth of data that can guide future experimental work.
-
Hypothesis Generation: The DFT calculations will provide insights into the molecule's stability and reactivity, which can inform synthesis and handling protocols. The molecular docking results will generate specific hypotheses about the compound's biological targets. For example, a strong predicted binding affinity to AChE would suggest that this compound could be a candidate for development as a treatment for Alzheimer's disease.[6]
-
Experimental Validation: The predicted IR and NMR spectra can be directly compared with experimental data to confirm the structure of the synthesized compound. The hypotheses from molecular docking can be tested through in vitro enzyme inhibition assays.
-
Lead Optimization: If initial experimental results are promising, the computational models can be used to guide the synthesis of new analogs with improved potency and selectivity. For instance, if a particular interaction is found to be crucial for binding, new derivatives can be designed to enhance this interaction.
Conclusion
While this compound is currently an understudied compound, its structural similarity to a class of molecules with proven therapeutic value makes it a compelling subject for investigation. This technical guide provides a comprehensive, step-by-step framework for its theoretical analysis using state-of-the-art computational methods. By integrating DFT and molecular docking, researchers can efficiently and cost-effectively predict the physicochemical properties and potential biological activities of this and other novel isoindoline derivatives, thereby accelerating the early stages of the drug discovery process. The methodologies described herein are not merely a theoretical exercise but a practical roadmap for generating valuable, actionable data in the quest for new therapeutic agents.
References
-
Journal of Molecular Modeling and Applied Sciences. (n.d.). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. JMPAS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Retrieved from [Link]
-
PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Current World Environment. (2012, September 17). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, November 14). (PDF) Molecular Modeling Study of 2-Substituted Isoindoline Derivatives of a-Amino Acids as Inhibitors of Lipoxygenase by Docking Simulations. Retrieved from [Link]
-
ScienceDirect. (2022, March 22). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
RSC Publishing. (2025, May 23). Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
National Institutes of Health. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 3. This compound,1187830-70-1-Amadis Chemical [amadischem.com]
- 4. 1187830-70-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Benzyl-5-BroMo-isoindoline HCl CAS#: 1187830-70-1 [m.chemicalbook.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 12. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. jmpas.com [jmpas.com]
Methodological & Application
Synthesis of 2-Benzyl-5-bromoisoindoline Hydrochloride: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 2-Benzyl-5-bromoisoindoline hydrochloride, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and reproducible method starting from the N-alkylation of 5-bromoisoindoline. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction
Isoindoline derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline scaffold yields 2-Benzyl-5-bromoisoindoline, a versatile intermediate for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable for use in subsequent synthetic steps and for biological screening.
This guide presents a detailed, step-by-step protocol for the synthesis of this compound. The synthetic strategy is centered around the nucleophilic substitution reaction between 5-bromoisoindoline and benzyl bromide. The causality behind the selection of reagents, solvents, and reaction conditions is thoroughly explained to provide a deeper understanding of the synthetic process.
Synthetic Workflow Overview
The synthesis of this compound is a two-step process commencing with the N-benzylation of 5-bromoisoindoline, followed by the formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromoisoindoline | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Diethyl Ether | Anhydrous, ≥99.7% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric Acid solution | 2.0 M in Diethyl Ether | Commercially Available |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Synthesis
Step 1: N-Benzylation of 5-Bromoisoindoline
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisoindoline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the 5-bromoisoindoline is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution, to ensure complete deprotonation of the isoindoline nitrogen.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Benzyl-5-bromoisoindoline.
Step 2: Purification of 2-Benzyl-5-bromoisoindoline
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Benzyl-5-bromoisoindoline as a free base.
Step 3: Formation of this compound
-
Dissolve the purified 2-Benzyl-5-bromoisoindoline in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Mechanistic Insights
The core of this synthesis is the N-alkylation of 5-bromoisoindoline, which proceeds via a nucleophilic substitution (SN2) reaction.[1]
-
Deprotonation: Sodium hydride, a strong base, deprotonates the nitrogen atom of the isoindoline ring. This generates a highly nucleophilic isoindolide anion. The use of an aprotic polar solvent like DMF is crucial as it solvates the sodium cation, enhancing the reactivity of the anion, and does not interfere with the strong base.
-
Nucleophilic Attack: The resulting isoindolide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step SN2 mechanism results in the formation of the C-N bond and the displacement of the bromide leaving group.
The final step involves the protonation of the basic nitrogen atom of the synthesized 2-Benzyl-5-bromoisoindoline by hydrochloric acid to form the stable and easily handleable hydrochloride salt.
Characterization
The identity and purity of the final product, this compound (CAS 1187830-70-1), should be confirmed by a combination of analytical techniques.[2][3]
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the bromo-substituted and benzyl rings, as well as the benzylic and isoindoline methylene protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular ion peak corresponding to the free base [M]+ and/or the protonated molecule [M+H]+. |
| Melting Point | A sharp melting point range, indicative of high purity. |
| Purity (HPLC) | ≥98% |
digraph "Characterization_Flow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Final Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry"]; MP [label="Melting Point Analysis"]; HPLC [label="HPLC Purity Analysis"]; Confirm [label="Structure and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> NMR; Start -> MS; Start -> MP; Start -> HPLC; {NMR, MS, MP, HPLC} -> Confirm; }
Caption: Logical flow for the characterization of the final product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield of N-benzylation | Incomplete deprotonation. | Ensure the use of fresh, high-quality sodium hydride and anhydrous solvent. Allow sufficient time for deprotonation. |
| Inactive benzyl bromide. | Use freshly opened or purified benzyl bromide. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required. |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reagents. Ensure efficient quenching and workup to remove impurities. |
| Product does not precipitate as HCl salt | Insufficient HCl or presence of water. | Use anhydrous solvents for the salt formation. Add a slight excess of the HCl solution. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
- Benchchem. Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- BLD Pharm. This compound.
- Kono Chem Co.,Ltd. This compound.
Sources
Application Note: Comprehensive Characterization of 2-Benzyl-5-bromoisoindoline Hydrochloride
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No. 1187830-70-1).[1][2][3][4] As a substituted isoindoline, this compound holds potential interest in medicinal chemistry and materials science, making its structural verification, purity assessment, and physicochemical characterization critical for research and development. This guide outlines a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section explains the scientific rationale behind the chosen methodology and provides step-by-step protocols designed for robust and reproducible results.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a core isoindoline structure. Key structural features include a benzyl group attached to the nitrogen atom, a bromine atom substituting the benzene ring of the isoindoline core, and its formulation as a hydrochloride salt. These features dictate the analytical strategy required for its complete characterization. The hydrochloride salt form generally enhances water solubility, which can be advantageous for biological studies and certain analytical techniques.[5][6]
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2-benzyl-5-bromo-2,3-dihydro-1H-isoindole hydrochloride | N/A |
| CAS Number | 1187830-70-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅BrClN | [1][3] |
| Molecular Weight | 324.64 g/mol | [1] |
A logical workflow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research applications.
Caption: Analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase method is optimal due to the molecule's predominantly nonpolar character. The aromatic rings provide strong chromophores, making UV detection highly effective.
Scientific Rationale:
-
Reversed-Phase C18 Column: The nonpolar C18 stationary phase will interact with the benzyl and brominated isoindoline moieties, providing good retention.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used to elute the compound and any potential impurities with varying polarities. ACN is a common organic modifier that provides good peak shape for aromatic compounds.
-
Acidification: The addition of a small amount of formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. It ensures the tertiary amine remains protonated, preventing peak tailing and improving reproducibility.
-
UV Detection: The benzyl and isoindoline rings are expected to have a strong UV absorbance maximum around 254 nm, a common wavelength for aromatic compounds.
Protocol 2.1: HPLC Purity Analysis
-
Instrumentation & Column:
-
HPLC or UPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagent Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Scientific Rationale:
-
Isotopic Pattern: The presence of one bromine atom will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br).[4]
-
Molecular Ion: In positive ESI mode, the expected ion will be that of the free base (loss of HCl), [C₁₅H₁₄BrN + H]⁺.
-
Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which would result in a highly stable benzyl cation or tropylium ion at m/z 91.[7][8][9]
Protocol 3.1: LC-MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high resolution).
-
-
LC Conditions:
-
Use the HPLC method described in Protocol 2.1 to introduce the sample.
-
-
MS Parameters (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | 10 - 40 eV (Ramp) |
-
Expected Observations:
-
Full Scan (MS1): Look for two major ions corresponding to the protonated free base:
-
[M+H]⁺ at m/z 288.04 (for ⁷⁹Br)
-
[M+2+H]⁺ at m/z 290.04 (for ⁸¹Br) in an approximate 1:1 ratio.
-
-
Fragmentation (MS2 of m/z 288/290): The primary fragment should be observed at m/z 91, corresponding to the [C₇H₇]⁺ fragment (benzyl/tropylium ion).
-
Caption: Predicted fragmentation of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful tool for unambiguous structure determination. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.
Scientific Rationale:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual solvent peak does not typically interfere with key signals.
-
Proton Environment: The molecule has distinct proton environments: three on the brominated aromatic ring, five on the benzyl aromatic ring, and two sets of methylene protons (benzyl CH₂ and isoindoline CH₂). The hydrochloride salt may cause broadening of protons adjacent to the nitrogen.
-
Carbon Environment: The structure possesses 15 carbon atoms. Due to symmetry in the benzyl phenyl ring, some carbons will be equivalent, leading to fewer than 15 signals in the ¹³C NMR spectrum.
Protocol 4.1: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Transfer to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
-
Predicted Spectral Data (¹H NMR, 400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.2 | Multiplet | 8H | Aromatic protons (C₆H ₅ and C₆H ₃Br) |
| ~ 4.5 - 4.3 | Singlet (broad) | 4H | Isoindoline -CH ₂- |
| ~ 3.8 - 3.6 | Singlet (broad) | 2H | Benzyl -CH ₂- |
| ~ 11.0 - 10.0 | Singlet (very broad) | 1H | NH ⁺ (hydrochloride) |
-
Predicted Spectral Data (¹³C NMR, 101 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 120 | Aromatic carbons |
| ~ 120 | C-Br |
| ~ 60 - 50 | Benzyl and Isoindoline -CH₂- carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.
Scientific Rationale: The spectrum will be characterized by vibrations from the aromatic rings, C-H bonds, C-N bond, and the C-Br bond. The hydrochloride salt may introduce a broad N-H⁺ stretching band.
Protocol 5.1: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~2700 - 2400 | N-H⁺ Stretch | Tertiary amine salt (broad) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1360 - 1250 | C-N Stretch | Aromatic Amine |
| 1100 - 1000 | C-Br Stretch | Aryl-Bromide |
Elemental Analysis
Elemental analysis provides the mass percentages of C, H, and N, which is a fundamental test of purity and empirical formula confirmation.
Scientific Rationale: The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared against the theoretical values calculated from the molecular formula (C₁₅H₁₅BrClN). A close match (typically within ±0.4%) confirms the elemental composition and supports the assigned structure.[6][10]
Protocol 6.1: CHN Analysis
-
Instrumentation:
-
CHN Elemental Analyzer.
-
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the dry sample into a tin capsule.
-
-
Analysis:
-
Analyze the sample according to the instrument's standard operating procedure for combustion analysis.[10]
-
-
Theoretical vs. Expected Results:
| Element | Theoretical % |
| Carbon (C) | 55.50 % |
| Hydrogen (H) | 4.66 % |
| Nitrogen (N) | 4.31 % |
Conclusion
The combination of chromatography, mass spectrometry, NMR, and spectroscopy provides a self-validating system for the complete and unambiguous characterization of this compound. The protocols outlined in this application note are designed to be robust and transferable, ensuring researchers can confidently verify the identity, purity, and structure of this compound for its intended applications.
References
-
Kono Chem Co., Ltd. This compound. [Link]
-
Brainly. The base peak in the mass spectrum of benzyl bromide (PhCH₂Br) has a m/z of 91. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
-
ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
-
AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
Sources
- 1. 1187830-70-1|this compound|BLD Pharm [bldpharm.com]
- 2. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 3. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 4. This compound,1187830-70-1-Amadis Chemical [amadischem.com]
- 5. rsc.org [rsc.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. brainly.com [brainly.com]
- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
The Strategic Role of 2-Benzyl-5-bromoisoindoline Hydrochloride in the Synthesis of Advanced Anticancer Agents
For Immediate Release: A Comprehensive Guide for Medicinal Chemists and Drug Development Professionals
Shanghai, China – January 16, 2026 – In the intricate landscape of oncology drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutics. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the utility of 2-Benzyl-5-bromoisoindoline hydrochloride as a key intermediate in the generation of potent anticancer agents, with a particular focus on the synthesis of next-generation PARP inhibitors.
Introduction: The Isoindoline Scaffold in Oncology
The isoindoline nucleus is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile scaffold for the development of targeted therapies. In recent years, derivatives of isoindoline have garnered significant attention for their potential as anticancer agents, demonstrating activities that span various mechanisms of action, including the inhibition of crucial cellular signaling pathways involved in cancer progression.[2][3]
This compound emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The benzyl group offers steric and electronic properties that can influence binding to target proteins, while the bromo substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1187830-70-1 | [4] |
| Molecular Formula | C₁₅H₁₅BrClN | [4] |
| Molecular Weight | 324.64 g/mol | Commercial Suppliers |
| Appearance | Solid powder | [4] |
| Storage | Sealed in a dry environment at room temperature | Commercial Suppliers |
Characterization Protocol: Standard analytical techniques should be employed to verify the identity and purity of this compound before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound can be efficiently achieved from commercially available 4-bromophthalimide in a two-step process involving N-benzylation followed by reduction.
Protocol 3.1: Synthesis of N-Benzyl-4-bromophthalimide
-
Rationale: This step introduces the benzyl group onto the nitrogen atom of the phthalimide ring. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and a mild base such as potassium carbonate acts as a proton scavenger.
-
Procedure:
-
To a solution of 4-bromophthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-benzyl-4-bromophthalimide.
-
Protocol 3.2: Synthesis of 2-Benzyl-5-bromoisoindoline and its Hydrochloride Salt
-
Rationale: The reduction of the phthalimide to the corresponding isoindoline is a critical step. While various reducing agents can be employed, zinc dust in the presence of a proton source like acetic acid offers a cost-effective and efficient method for this transformation.[5] The final product is then converted to its hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
Suspend N-benzyl-4-bromophthalimide (1.0 eq) in glacial acetic acid.
-
Add zinc dust (4.0-5.0 eq) portion-wise to the suspension, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction, and filter off the excess zinc.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-benzyl-5-bromoisoindoline.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with ether, and dry to obtain this compound.
-
Application in the Synthesis of PARP Inhibitors: The Case of Pamiparib (BGB-290)
A significant application of this compound is as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted therapies that have shown remarkable efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6]
Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2 that is currently in clinical development.[2][6] Its molecular structure features a complex heterocyclic core that can be constructed using 2-Benzyl-5-bromoisoindoline as a starting material. The bromo-substituted isoindoline moiety allows for the introduction of other key pharmacophoric features through metal-catalyzed cross-coupling reactions.
Protocol 4.1: General Procedure for Suzuki Coupling
-
Rationale: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing Pamiparib precursors, the bromine atom on the isoindoline ring can be coupled with a suitable boronic acid or ester to introduce the next piece of the molecular puzzle.
-
Procedure:
-
In a reaction vessel, combine 2-benzyl-5-bromoisoindoline (as the free base, 1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the coupled isoindoline derivative, which can then be carried forward through the remaining steps to afford Pamiparib.
-
Conclusion and Future Perspectives
This compound is a strategically designed intermediate that provides a robust platform for the synthesis of complex, biologically active molecules. Its application in the development of the PARP inhibitor Pamiparib highlights its importance in modern anticancer drug discovery. The protocols outlined herein provide a foundation for researchers to utilize this versatile building block in their own synthetic endeavors, paving the way for the discovery of new and improved cancer therapeutics. The continued exploration of isoindoline-based scaffolds holds significant promise for the future of oncology research.
References
-
Zhou, C., et al. (2020). Discovery of Pamiparib (BGB-290), A Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 63(24), 15541–15563. [Link]
-
Kaur, R., et al. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]
-
Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1088-1096. [Link]
-
Patel, K., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 33-53. [Link]
-
Kono Chem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Augusto, B. F., et al. (1998). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. Journal of the Brazilian Chemical Society, 9(4), 355-358. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of VEGFR-2 Inhibitors from Isoindoline Precursors
Introduction
Angiogenesis, the formation of new blood vessels, is a fundamental process in both physiological development and pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the disruption of angiogenesis a cornerstone of modern oncology.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of the angiogenic signals initiated by its ligand, VEGF-A.[3] Its activation triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to new vessel formation.[4][5] Consequently, VEGFR-2 has emerged as a critical and high-value therapeutic target for anticancer drug development.[1][6]
The isoindoline scaffold and its derivatives, such as isoindolinones and phthalimides, represent a class of "privileged structures" in medicinal chemistry.[7] Their rigid, bicyclic framework provides a robust platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide provides a detailed technical overview, from rationale to execution, for the synthesis of novel VEGFR-2 inhibitors based on an isoindoline core, their subsequent biochemical validation, and the underlying scientific principles that guide each step.
Scientific Background: The Rationale for Targeting VEGFR-2
The VEGFR-2 Signaling Cascade
Upon binding of VEGF-A, two VEGFR-2 monomers dimerize, leading to the autophosphorylation of specific tyrosine residues within the receptor's intracellular kinase domain.[3][5] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.[3][8] Key pathways include:
-
PLCγ-PKC-MAPK Pathway: This pathway is primarily involved in stimulating endothelial cell proliferation.[4]
-
PI3K/Akt Pathway: This cascade is a major regulator of endothelial cell survival, preventing apoptosis.[4][9]
-
FAK/Src Pathway: Activation of focal adhesion kinase (FAK) and Src kinase is essential for regulating endothelial cell migration.[9]
Inhibiting the kinase activity of VEGFR-2 blocks the initial phosphorylation event, effectively shutting down all subsequent pro-angiogenic signals.
Mechanism of Small-Molecule Kinase Inhibition
Small-molecule inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain.[2] They are often classified based on the conformation of the kinase they bind to:
-
Type I Inhibitors: Bind to the active kinase conformation (DFG-in).[10][11]
-
Type II Inhibitors: Bind to an inactive conformation (DFG-out), often extending into an adjacent hydrophobic pocket, which can confer greater selectivity.[10][11]
The design of isoindoline-based inhibitors aims to create a scaffold that can be decorated with functional groups that mimic the interactions of ATP and exploit specific features of the VEGFR-2 binding pocket.[12]
Synthesis of Isoindoline-Based VEGFR-2 Inhibitors
The synthetic strategy involves two main stages: construction of a versatile isoindoline core and its subsequent elaboration into the final inhibitor.
Protocol 1: Synthesis of a Core N-Aryl-isoindolin-1-one Precursor
This protocol describes a foundational method for synthesizing an N-substituted isoindolin-1,3-dione (phthalimide) from phthalic anhydride, which serves as a key precursor.[13] This phthalimide can then be selectively reduced to the desired isoindolin-1-one core.
Objective: To synthesize 2-(4-aminophenyl)isoindoline-1,3-dione.
Materials:
-
Phthalic anhydride
-
p-Phenylenediamine
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, suspend phthalic anhydride (1.0 eq) in 100 mL of glacial acetic acid.
-
Add p-phenylenediamine (1.0 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with magnetic stirring for 4 hours.
-
Scientist's Note: Acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the dehydration of the intermediate phthalamic acid to form the imide ring.
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into 500 mL of cold deionized water with stirring to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the resulting yellow solid under vacuum to yield 2-(4-aminophenyl)isoindoline-1,3-dione.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Elaboration into a Urea-Functionalized VEGFR-2 Inhibitor
This protocol details the conversion of the amine-functionalized precursor into a final inhibitor candidate featuring a diaryl urea moiety, a common pharmacophore in Type II VEGFR-2 inhibitors like Sorafenib.[6]
Objective: To synthesize a final inhibitor via urea formation.
Materials:
-
2-(4-aminophenyl)isoindoline-1,3-dione (from Protocol 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the 2-(4-aminophenyl)isoindoline-1,3-dione (1.0 eq) in anhydrous DCM in an oven-dried, nitrogen-flushed flask.
-
Scientist's Note: Anhydrous conditions are critical as isocyanates are highly reactive towards water, which would lead to undesired side products.
-
Cool the solution to 0°C using an ice bath.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the urea product will likely have formed. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold DCM.
-
Dry the product under vacuum.
-
Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Evaluation and Characterization
Once synthesized and purified, the novel compound must be evaluated for its ability to inhibit VEGFR-2 and exert an anti-proliferative effect.
Protocol 3: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against VEGFR-2 using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[14] The assay measures the amount of ADP produced in the kinase reaction, where a lower ADP level corresponds to higher inhibition.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Synthesized Inhibitor (dissolved in 100% DMSO)
-
Sorafenib or Sunitinib (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Scientist's Note: This pre-incubation step is important for inhibitors that may have slower on-rates.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a light signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation: Inhibitory Activity
The results of the kinase assay should be summarized for clear comparison.
| Compound | VEGFR-2 IC50 (nM) |
| Synthesized Inhibitor 1 | 85 |
| Sorafenib (Control) | 79[6] |
| Sunitinib (Control) | 139[11][12] |
Overall Experimental Workflow
The entire process from concept to validation follows a logical progression, ensuring that each step informs the next.
Conclusion and Future Perspectives
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and evaluation of novel VEGFR-2 inhibitors derived from isoindoline precursors. The protocols provided serve as a robust starting point for researchers in drug discovery. The true power of this process lies in its iterative nature. The biological data obtained for an initial compound informs the design of the next generation of inhibitors through Structure-Activity Relationship (SAR) studies. By systematically modifying the isoindoline core and its substituents, researchers can optimize for potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation anticancer therapeutics.
References
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
- Zhang, H., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- Stiuso, P., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors.
- Roskoski, R. Jr. (2022).
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. Retrieved from [Link]
- Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Journal of Medicinal Chemistry.
- Habibi, D., & Pordanjani, H. (2017). Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives.
- Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
- Zhang, Y., et al. (2018).
- Magedov, I. V., & Evdokimov, N. M. (2012). The chemistry of isoindole natural products. Expert Opinion on Drug Discovery.
- de L. Milton, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- DelveInsight. (2025).
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals.
-
ACS Fall 2025. (n.d.). Frederick Luzzio. Retrieved from [Link]
- Bella, M., et al. (2014). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules.
- El-Sayed, N. N. E., et al. (2022).
- Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
- Al-Warhi, T., et al. (2022).
- Elkamhawy, A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Isoindoline Scaffold as a Privileged Structure in CNS Research: Application Notes and Protocols for Sigma-2 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 2-Benzyl-5-bromoisoindoline hydrochloride and the Promise of the Isoindoline Scaffold in CNS Drug Discovery
The compound this compound represents a novel chemical entity with potential applications in Central Nervous System (CNS) research. While specific data on this particular molecule is not yet publicly available, its core isoindoline structure is a well-established pharmacophore in the development of CNS-active agents. Notably, isoindoline derivatives have shown significant promise as modulators of the sigma-2 (σ2) receptor, a protein of considerable interest in the pathophysiology of various neurological and psychiatric disorders.
This guide, therefore, will use the broader context of isoindoline-based σ2 receptor ligands to provide a comprehensive framework for researchers seeking to investigate compounds like this compound. We will delve into the rationale for targeting the σ2 receptor, provide detailed protocols for in vitro characterization, and outline in vivo models for assessing therapeutic potential in CNS disorders. A prime example of the clinical relevance of this scaffold is the investigational drug CT1812 (Elayta), an isoindoline-based σ2 receptor antagonist currently in clinical trials for Alzheimer's disease.[1][2][3]
The Sigma-2 Receptor: A Key Target in CNS Pathologies
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is an intracellular protein primarily located in the endoplasmic reticulum.[4] It is distinct from the sigma-1 (σ1) receptor in both its genetic makeup and pharmacological profile.[5] The σ2 receptor is implicated in a range of cellular processes, including calcium signaling, cell proliferation, and neuronal survival.[6][7] Its high expression in the CNS makes it an attractive target for therapeutic intervention in a variety of disorders.[5]
Therapeutic Indications:
-
Neurodegenerative Diseases: The σ2 receptor is involved in the pathophysiology of Alzheimer's disease, and its modulation has been shown to be neuroprotective and to restore cognitive deficits in preclinical models.[8][9]
-
Neuropathic Pain: There is accumulating evidence that σ2 receptor ligands can produce significant and long-lasting relief from neuropathic pain.[4][10][11][12]
-
Psychiatric Disorders: The σ2 receptor has been proposed as a target for the treatment of schizophrenia and other psychiatric conditions.[5]
In Vitro Characterization of Isoindoline-Based σ2 Receptor Ligands
A critical first step in evaluating a novel compound like this compound is to determine its affinity and functional activity at the σ2 receptor.
Protocol 1: Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the σ2 receptor through competition with a radiolabeled ligand. The most commonly used radioligand is [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective ligand for both σ1 and σ2 receptors.[13][14] To ensure selectivity for the σ2 receptor, the σ1 receptor is "masked" using a selective, non-radiolabeled σ1 ligand like (+)-pentazocine.[13][14][15]
Materials:
-
Test compound (e.g., this compound)
-
[³H]-DTG (specific activity ~40-60 Ci/mmol)
-
(+)-Pentazocine
-
Rat liver membrane homogenate (a rich source of σ2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat liver membrane homogenates according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Assay buffer
-
Rat liver membrane homogenate (typically 50-100 µg of protein)
-
(+)-Pentazocine (final concentration of 100 nM to mask σ1 receptors)[15]
-
Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M)
-
[³H]-DTG (at a final concentration near its Kd for the σ2 receptor, typically 3-5 nM)
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[15]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competing ligand.
-
Non-specific binding (NSB): Radioactivity in the presence of a high concentration of a known σ2 ligand (e.g., 10 µM haloperidol or DTG) to saturate all specific binding sites.[16]
-
Specific binding: Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinities of Selected Sigma-2 Receptor Ligands
| Compound | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| [³H]-DTG | ~40 | ~35 | ~0.9 | |
| Haloperidol | - | - | - | [16] |
| Siramesine | ~1 | >1000 | >1000 | [17] |
| CM-398 | - | - | - | [11] |
| CT1812 | 91 | 414 | 4.5 | [18] |
Protocol 2: Functional Characterization of Sigma-2 Ligands
Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at the σ2 receptor. A common approach is to measure the effect of the ligand on cell viability and apoptosis in cancer cell lines that express high levels of the σ2 receptor, such as the human neuroblastoma cell line SK-N-SH.[19]
Materials:
-
SK-N-SH cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control (σ2 agonist, e.g., Siramesine)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Caspase-3 activity assay kit
-
Plate reader
Procedure:
-
Cell Culture: Culture SK-N-SH cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Plating: Seed cells in a 96-well plate at a density of 10,000-15,000 cells per well and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 24-72 hours. Include a vehicle control and a positive control (Siramesine).
-
Cell Viability Assay:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
-
Caspase-3 Activity Assay:
-
Following compound treatment, lyse the cells and perform a caspase-3 activity assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.
-
Interpretation:
-
Agonists: Will induce cell death and increase caspase-3 activity in a dose-dependent manner.[20]
-
Antagonists: Will not induce cell death on their own and may block the effects of a known σ2 agonist.[20]
In Vivo Evaluation of Isoindoline-Based σ2 Receptor Ligands in CNS Models
Following in vitro characterization, promising compounds should be evaluated in animal models of CNS disorders.
Protocol 3: Assessment of Brain Penetration
A crucial property for any CNS drug is its ability to cross the blood-brain barrier (BBB).
Procedure:
-
Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
At various time points, collect blood and brain tissue.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenate.
-
Quantify the concentration of the compound in both matrices using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) to assess BBB penetration.[21]
Protocol 4: Spared Nerve Injury (SNI) Model of Neuropathic Pain
This is a widely used and robust model to assess the efficacy of compounds in alleviating neuropathic pain.[4]
Procedure:
-
Surgery: In anesthetized mice or rats, expose the sciatic nerve and its three terminal branches. Ligate and transect two of the three branches, leaving the sural nerve intact.
-
Behavioral Testing:
-
Measure mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
-
Administer the test compound (e.g., intraperitoneally or intrathecally).
-
Measure the withdrawal threshold at various time points after drug administration.
-
-
Data Analysis: Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group. A significant increase in the withdrawal threshold indicates an anti-allodynic effect.
Protocol 5: Alzheimer's Disease Mouse Models
Various transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are used to study Alzheimer's disease pathology and test the efficacy of potential therapeutics.
Procedure:
-
Use an appropriate transgenic mouse model (e.g., 5XFAD or APP/PS1).
-
Administer the test compound chronically over a period of weeks or months.
-
Behavioral Testing:
-
Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition task.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue.
-
Measure amyloid-beta (Aβ) plaque load using immunohistochemistry or ELISA.
-
Analyze levels of synaptic markers (e.g., synaptophysin) to assess synaptic integrity.
-
Conclusion
The isoindoline scaffold represents a promising starting point for the development of novel CNS therapeutics, particularly those targeting the sigma-2 receptor. While this compound itself requires further characterization, the protocols and application notes provided here offer a comprehensive roadmap for its evaluation. By systematically assessing its in vitro binding and functional activity, and subsequently testing its efficacy in relevant in vivo models, researchers can unlock the potential of this and other novel isoindoline derivatives for the treatment of debilitating CNS disorders.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for isoindoline-based sigma-2 receptor ligands.
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor ligands: neurobiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor ligands: neurobiological effects. | Semantic Scholar [semanticscholar.org]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Application Note: A Validated Protocol for the N-Benzylation of 5-Bromoisoindoline
Introduction: The Significance of N-Substituted Isoindolines
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Modification of the isoindoline nitrogen through N-alkylation is a critical synthetic step that allows for the fine-tuning of a molecule's pharmacological properties, including its target affinity, selectivity, metabolic stability, and pharmacokinetic profile. The introduction of a benzyl group, in particular, can impart favorable characteristics due to its steric bulk and potential for pi-stacking interactions with biological targets.
This application note provides a comprehensive, field-proven protocol for the N-benzylation of 5-bromoisoindoline, a versatile building block for chemical library synthesis and drug discovery programs. The methodology described herein is robust, scalable, and designed for high-yield synthesis of N-benzyl-5-bromoisoindoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer expert insights into troubleshooting and optimization.
Reaction Principle and Mechanism
The N-benzylation of 5-bromoisoindoline is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The core principle involves the deprotonation of the secondary amine on the isoindoline ring, creating a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl bromide.
The mechanism proceeds in two discrete steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen atom of 5-bromoisoindoline. This generates a highly reactive sodium isoindolide anion and hydrogen gas. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the anion.[2]
-
Nucleophilic Attack: The newly formed isoindolide anion acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This occurs via a backside attack, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion as the leaving group.
The overall transformation is generally irreversible and proceeds with high efficiency when conducted under anhydrous conditions to prevent quenching of the base and the anionic intermediate.
Figure 1: SN2 Mechanism for N-Benzylation.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. Adjustments can be made for scaling up or down, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (Equiv.) | CAS No. | Supplier | Notes |
| 5-Bromoisoindoline | C₈H₈BrN | 198.06 | 1.0 g (5.05 mmol, 1.0 eq) | 127168-84-7 | Commercial | Starting material.[3] |
| Sodium Hydride (NaH) | NaH | 24.00 | 288 mg (7.2 mmol, 1.2 eq) | 7646-69-7 | Commercial | 60% dispersion in mineral oil. Handle with care.[4] |
| Benzyl Bromide | C₇H₇Br | 171.04 | 0.72 mL (6.06 mmol, 1.2 eq) | 100-39-0 | Commercial | Lachrymator. Handle in a fume hood. |
| Anhydrous DMF | C₃H₇NO | 73.09 | 25 mL | 68-12-2 | Commercial | Use a dry, sealed bottle. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | 141-78-6 | Commercial | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ~300 mL | 110-54-3 | Commercial | For chromatography. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | 12125-02-9 | Lab Prep | For quenching the reaction. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | 7647-14-5 | Lab Prep | For washing. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | 7757-82-6 | Commercial | For drying. |
| Silica Gel | SiO₂ | 60.08 | As needed | 7631-86-9 | Commercial | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindoline (1.0 g, 5.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add anhydrous DMF (25 mL) via syringe and stir the mixture at room temperature until the 5-bromoisoindoline is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 288 mg, 7.2 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur. Allow the slurry to stir at 0 °C for 30 minutes. The mixture should become a clear solution or a fine suspension.
-
Alkylation: While maintaining the temperature at 0 °C, slowly add benzyl bromide (0.72 mL, 6.06 mmol) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The product spot should appear at a higher Rf than the starting material.
-
Work-up & Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).
-
Extraction: Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-benzyl-5-bromoisoindoline as a white solid or pale yellow oil.
Figure 2: Experimental Workflow for N-Benzylation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive NaH due to improper storage/handling. 2. Presence of moisture in solvent or on glassware. 3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened container of NaH. Wash the NaH dispersion with dry hexanes before use to remove mineral oil if necessary. 2. Ensure all glassware is oven-dried. Use anhydrous, sealed solvents.[2] 3. Allow the reaction to stir overnight at room temperature or gently heat to 40-50 °C if the reaction is sluggish. |
| Multiple Products on TLC | 1. Impure starting materials. 2. Degradation of benzyl bromide. | 1. Check the purity of 5-bromoisoindoline and benzyl bromide by NMR or GC-MS before starting. 2. Use freshly distilled or a new bottle of benzyl bromide. |
| Difficult Purification | 1. Streaking on the TLC plate or column. 2. Co-elution of product with impurities. | 1. The product may be basic. Add 0.5-1% triethylamine to the eluent system to improve peak shape during chromatography. 2. Optimize the eluent system using TLC with different solvent ratios (e.g., trying Dichloromethane/Hexanes). |
Safety Precautions
-
5-Bromoisoindoline: May cause skin, eye, and respiratory irritation.[3]
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.[4]
-
Benzyl Bromide: Is a lachrymator (tear-inducing) and corrosive. It is harmful if swallowed or inhaled. Always handle in a well-ventilated chemical fume hood.[4]
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is considered a reproductive toxin. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are suitable) when performing this protocol.
References
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.). Google Scholar.
-
Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols. Retrieved January 16, 2026, from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 16, 2026, from [Link]
-
5-Bromoisoindoline | C8H8BrN. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of 2-Benzyl-5-bromoisoindoline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the purification of 2-Benzyl-5-bromoisoindoline hydrochloride, a key intermediate in various research and development applications. Recognizing the critical impact of purity on experimental outcomes and drug safety profiles, we present scientifically grounded protocols for recrystallization and column chromatography. These methodologies are designed to eliminate common process-related impurities and degradation products. The protocols are supplemented with explanations of the underlying chemical principles, data presentation tables, and workflow diagrams to ensure reproducibility and facilitate adaptation by researchers.
Introduction: The Imperative for Purity
This compound is a substituted isoindoline derivative. The isoindoline scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules. The purity of such intermediates is paramount, as even trace impurities can lead to aberrant biological activities, compromise the integrity of downstream synthetic steps, or introduce toxicological liabilities.
The hydrochloride salt form of 2-Benzyl-5-bromoisoindoline enhances its stability and aqueous solubility, making it amenable to various handling and formulation procedures.[1] However, its synthesis can introduce a variety of impurities, including starting materials, reagents, by-products, and diastereomers if chiral centers are present. Therefore, robust purification strategies are essential.
This guide details two primary purification techniques: recrystallization, which is effective for removing gross impurities and for large-scale purification, and column chromatography, which offers higher resolution for removing closely related impurities.
Understanding Potential Impurities
A rational purification strategy begins with an understanding of the potential impurities. While the specific impurity profile depends on the synthetic route, common impurities in the synthesis of similar isoindoline compounds may include:
-
Unreacted Starting Materials: Such as α,α'-dibromo-p-xylene and benzylamine.
-
Over-alkylation Products: Formation of quaternary ammonium salts.
-
De-benzylated Species: Loss of the benzyl group.
-
Oxidation Products: Particularly of the isoindoline ring.
-
Solvent Residues: From the reaction or initial work-up.
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Caption: Logical workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[2] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.[2] For hydrochloride salts like the target compound, polar protic solvents or mixtures thereof are often effective. A patent for a related isoindoline compound suggests purification by precipitation from ethanol or ethyl acetate, which serves as a good starting point.[3]
Solvent Selection
The ideal recrystallization solvent should exhibit the following properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High solubility for impurities at all temperatures.
-
It should not react with the compound.
-
It should be volatile enough for easy removal from the purified crystals.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Isopropanol (IPA) | Often provides a good balance of solubility for hydrochloride salts at different temperatures. |
| Ethanol/Water | The addition of water can increase the solubility of the hydrochloride salt at high temperatures. |
| Methanol/Ethyl Acetate | Methanol as the primary solvent and ethyl acetate as the anti-solvent to induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can be effective for certain hydrochloride salts. |
Step-by-Step Protocol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., Isopropanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to just below the solvent's boiling point until the solid is completely dissolved. If the solid does not dissolve completely, add small aliquots of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Column Chromatography
For higher purity requirements or when dealing with impurities that have similar solubility profiles to the target compound, column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, normal-phase silica gel chromatography can be challenging. Therefore, a reverse-phase approach or ion-exchange chromatography might be more suitable. However, a well-chosen polar mobile phase on silica can also be effective.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient of a polar organic solvent in a less polar organic solvent is typically used. For a hydrochloride salt, incorporating a small amount of a modifier like triethylamine can prevent streaking, and an alcohol can improve solubility.
Table 2: Suggested Mobile Phase Systems for Silica Gel Chromatography
| Solvent System | Gradient | Rationale |
| Dichloromethane (DCM) / Methanol (MeOH) | 0-10% MeOH in DCM | A standard system for moderately polar compounds. |
| DCM / MeOH / Triethylamine (TEA) | 0-10% MeOH, 0.5% TEA in DCM | TEA deactivates acidic sites on the silica, improving the peak shape of amines. |
| Ethyl Acetate / Heptane / Methanol | Gradient of MeOH in Ethyl Acetate/Heptane | Offers a different selectivity compared to DCM-based systems. |
Step-by-Step Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable strong solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Table 3: Expected Purity Levels
| Purification Method | Expected Purity |
| Single Recrystallization | 95-99% |
| Column Chromatography | >99% |
| Recrystallization followed by Chromatography | >99.5% |
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice between recrystallization and column chromatography will depend on the specific requirements of the project. The protocols provided in this application note offer a robust starting point for achieving high-purity material. Researchers are encouraged to optimize these protocols based on their specific impurity profiles and available equipment.
References
- Kono Chem Co., Ltd. (n.d.). This compound.
- Amadis Chemical. (n.d.). This compound.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US6320058B2 - Process for the preparation of isoindoline.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-5-bromoisoindoline Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 2-Benzyl-5-bromoisoindoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to provide you with the in-depth knowledge and practical solutions needed to improve your reaction yields and obtain a high-purity final product.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.
Question 1: "My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to investigate?"
Answer:
Low overall yield in a multi-step synthesis like this one is often due to cumulative losses at each stage. The synthesis of this compound typically proceeds through two key transformations: the formation of the isoindoline core and the subsequent N-benzylation (or the reverse order). Let's break down the critical points in a common synthetic route starting from 4-bromo-1,2-bis(bromomethyl)benzene.
Critical Step 1: Cyclization to form 5-bromoisoindoline
The initial cyclization reaction with a primary amine (like benzylamine) is often the source of significant yield loss. Incomplete reaction, formation of polymeric side products, and difficult purification are common culprits.
-
Causality: The reaction involves two sequential nucleophilic substitution reactions. If the reaction conditions are not optimal, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers.
-
Troubleshooting Actions:
-
High Dilution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the di-bromide starting material to a solution of benzylamine.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can be beneficial in scavenging the HBr formed during the reaction without competing with the desired cyclization.
-
Temperature Control: Monitor and control the reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions.
-
Critical Step 2: Purification of Intermediates
Each purification step can lead to significant loss of material.
-
Troubleshooting Actions:
-
Chromatography Optimization: If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized for good separation between your product and impurities.
-
Recrystallization/Precipitation: For the hydrochloride salt formation, the choice of solvent for precipitation or recrystallization is crucial. The ideal solvent will fully dissolve the free base but have low solubility for the hydrochloride salt.
-
Here is a logical workflow for troubleshooting low yields in this synthesis:
Caption: Troubleshooting workflow for low yield in 2-Benzyl-5-bromoisoindoline synthesis.
Question 2: "I am observing significant amounts of an insoluble, polymeric material in my cyclization step. How can I prevent this?"
Answer:
The formation of polymeric byproducts is a classic problem in reactions that form cyclic compounds from linear precursors with two reactive sites.
-
Mechanistic Insight: Polymerization occurs when a molecule of the starting diamine reacts with two different molecules of the di-bromide, leading to a chain extension rather than the desired intramolecular ring closure.
-
Preventative Measures:
-
Syringe Pump Addition: The most effective method to prevent polymerization is to use a syringe pump for the slow addition of one of the reactants (typically the di-bromide) to a dilute solution of the other (the amine). This maintains a low concentration of the added reactant, statistically favoring the intramolecular reaction.
-
Solvent Choice: A solvent that properly solvates both reactants is essential. For this specific synthesis, polar aprotic solvents like acetonitrile or DMF are often good choices.
-
Table 1: Recommended Reaction Conditions to Minimize Polymerization
| Parameter | Recommended Condition | Rationale |
| Concentration | < 0.1 M | Favors intramolecular cyclization. |
| Addition Rate | 1 equivalent over 4-8 hours | Maintains a low instantaneous concentration of the electrophile. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing side reactions. |
| Solvent | Acetonitrile, THF, or DMF | Good solubility for reactants and intermediates. |
Question 3: "The final hydrochloride salt is difficult to crystallize or precipitates as an oil. What can I do?"
Answer:
Oiling out during salt formation is a common issue, often related to impurities or the choice of solvent.
-
Underlying Cause: The presence of even small amounts of impurities can disrupt the crystal lattice formation, leading to an amorphous oil instead of a crystalline solid. The solvent system may also be too good at solvating the salt.
-
Solutions:
-
Purity of the Free Base: Ensure the 2-Benzyl-5-bromoisoindoline free base is of high purity before attempting salt formation. If necessary, perform an additional purification step, such as column chromatography.
-
Solvent System for Precipitation: The goal is to find a solvent in which the free base is soluble but the hydrochloride salt is not.
-
A common and effective method is to dissolve the free base in a minimal amount of a solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Then, add a solution of HCl in a solvent in which the salt is insoluble, such as HCl in diethyl ether or isopropanol.
-
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a small seed crystal if you have one. If it remains an oil, you can remove the solvent under reduced pressure and then triturate the resulting residue with a non-polar solvent like hexane or pentane to induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the cyclization reaction?
A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting di-bromide spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding. For more quantitative analysis, LC-MS can be used to monitor the formation of the desired product mass.
Q2: Are there alternative starting materials for this synthesis?
A2: Yes, while 4-bromo-1,2-bis(bromomethyl)benzene is a common starting point, one could also start from 4-bromophthalide and perform a reduction of the lactone to the diol, followed by conversion to the di-bromide. Alternatively, syntheses starting from 4-bromophthalimide are also reported in the literature, which involves reduction of the imide to the isoindoline.
Q3: How should I handle the hydrochloride salt for storage?
A3: this compound is a salt and is generally more stable and less volatile than its free base form. It should be stored in a tightly sealed container in a cool, dry place, protected from light.
Experimental Protocol: Synthesis of 2-Benzyl-5-bromoisoindoline
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of 2-Benzyl-5-bromoisoindoline
-
To a solution of benzylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (2.5 equivalents) in dry acetonitrile (to achieve a final concentration of ~0.1 M), slowly add a solution of 4-bromo-1,2-bis(bromomethyl)benzene (1.0 equivalent) in dry acetonitrile over 6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting di-bromide is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Benzyl-5-bromoisoindoline free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of 2-Benzyl-5-bromoisoindoline HCl.
Technical Support Center: Synthesis of 2-Benzyl-5-bromoisoindoline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Benzyl-5-bromoisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfall, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process that requires careful control over reaction conditions at each stage. A common and logical route begins with the bromination of a phthalic acid derivative, followed by the formation of the N-benzyl phthalimide, reduction to the isoindoline core, and final conversion to the hydrochloride salt. Each step presents unique challenges and potential side reactions that must be mitigated.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Electrophilic Bromination
Question: My initial bromination of phthalic anhydride resulted in a mixture of brominated products and unreacted starting material. How can I improve the regioselectivity and yield?
Answer: This is a classic issue of controlling electrophilic aromatic substitution. The benzene ring in phthalic anhydride is deactivated, requiring harsh conditions that can lead to poor selectivity.
-
Probable Causes:
-
Incorrect Stoichiometry: Using too much bromine can lead to the formation of di-brominated species.
-
Insufficient Catalyst Activity: An inadequate amount or poor quality of the Lewis acid catalyst (e.g., FeBr₃) may result in a sluggish reaction and incomplete conversion.
-
Reaction Temperature: Inconsistent or excessively high temperatures can promote side reactions and the formation of undesired isomers.
-
-
Solutions & Scientific Rationale:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the brominating agent (e.g., N-Bromosuccinimide) in a strong acid like sulfuric acid. This can provide a more controlled release of the electrophilic bromine species.
-
Optimize Catalysis: If using a Lewis acid like FeBr₃, ensure it is anhydrous and freshly ground to maximize its activity. The catalyst polarizes the Br-Br bond, generating the Br⁺ electrophile necessary for the reaction.
-
Temperature Management: Maintain a consistent and moderate temperature. Start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of bromine and then allow it to slowly warm to ensure controlled substitution. The primary product should be the 4-bromo isomer due to the directing effects of the anhydride group.
-
Step 2: Imide Formation
Question: The reaction between 4-bromophthalic anhydride and benzylamine is giving a low yield of the desired imide, with a significant amount of a water-soluble byproduct.
Answer: The primary byproduct is likely the amic acid intermediate, which has failed to cyclize.
-
Probable Causes:
-
Incomplete Dehydration: The reaction proceeds in two stages: nucleophilic attack of the amine on an anhydride carbonyl to form an amic acid, followed by a dehydration/cyclization step to form the imide. Insufficient heat or the absence of a dehydrating agent prevents the second step from going to completion.
-
Hydrolysis during Workup: The imide ring can be susceptible to hydrolysis under harsh acidic or basic conditions during product isolation, reverting it back to the amic acid.[1]
-
-
Solutions & Scientific Rationale:
-
Ensure Complete Cyclization: The standard method is to heat the reactants in a high-boiling solvent like glacial acetic acid or toluene with a Dean-Stark trap. Acetic acid acts as a solvent and catalyst, while heating provides the energy needed to eliminate water and drive the equilibrium towards the imide product.
-
Mild Workup Conditions: After the reaction, pour the mixture into cold water to precipitate the crude imide. Avoid strong acids or bases. The product is typically a stable solid that can be filtered and washed with water to remove residual acid and unreacted amine salts.
-
Step 3: Dicarbonyl Reduction
Question: During the reduction of 2-Benzyl-5-bromoisoindoline-1,3-dione, I'm isolating a product that still shows a carbonyl peak in the IR spectrum, and my yield of the desired isoindoline is very low.
Answer: This is the most challenging step, with several potential side reactions. The primary issue here is incomplete reduction, but other problems can also occur.
-
Probable Causes:
-
Incomplete Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce both amide carbonyls to methylenes. Insufficient reagent, low temperature, or short reaction time will lead to the formation of 3-hydroxyisoindolinone or isoindolinone byproducts.[2]
-
Oxidative Debenzylation: The benzyl group can be susceptible to cleavage under certain conditions. For instance, if trace amounts of bromine or other oxidants are present, oxidative cleavage can occur, yielding benzaldehyde and the corresponding 2-H or 2-bromo-isoindoline.[3] This is a known side reaction for N-benzyl amines.[3]
-
Reductive Debromination: Strong hydride reagents, especially when used in excess or at high temperatures, can sometimes reduce the aryl-bromide bond, leading to the formation of 2-benzylisoindoline as a byproduct.
-
-
Solutions & Scientific Rationale:
-
Optimize Reduction Conditions:
-
LiAlH₄: This is often the reagent of choice. Use at least 2-3 equivalents of LiAlH₄ in an anhydrous ether solvent like THF. Add the phthalimide substrate slowly to the LiAlH₄ suspension at 0 °C, then reflux the mixture to ensure the reaction goes to completion. The mechanism involves the complete reduction of both C=O groups.[4]
-
Clemmensen/Wolff-Kishner: While theoretically possible, these conditions are often too harsh for the substrate and may lead to decomposition or other side reactions.
-
-
Prevent Debenzylation: Ensure all reagents from the previous bromination step are completely removed. The workup for the reduction should be done carefully under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can contribute to side reactions.
-
Purification: Careful column chromatography is almost always necessary after the reduction to separate the desired 2-Benzyl-5-bromoisoindoline from partially reduced byproducts and other impurities.
-
Caption: Key side reactions during the reduction of the phthalimide intermediate.
Frequently Asked Questions (FAQs)
Q1: Can I use a milder reducing agent like NaBH₄ for the reduction step? No. Sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce amide carbonyls to methylenes. It will typically not react with the phthalimide under standard conditions or may only reduce one carbonyl to a hydroxyl group, leading to a hydroxy-lactam.[5] A powerful hydride donor like LiAlH₄ is necessary for this transformation.
Q2: My final hydrochloride salt is oily and difficult to crystallize. What can I do? This usually indicates the presence of impurities. The free base (2-Benzyl-5-bromoisoindoline) should be purified by column chromatography before salt formation.
-
Purification Strategy: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Salt Formation: Once you have the pure free base, dissolve it in a minimal amount of a dry, non-polar solvent like diethyl ether or dichloromethane. Then, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal. Sonication can also sometimes induce crystallization.
Q3: Is it better to introduce the benzyl group or the bromine atom first? It is synthetically more logical to perform the bromination first on the phthalic anhydride precursor. The anhydride is a stable starting material, and the bromination is a well-established (though sometimes challenging) electrophilic aromatic substitution. Introducing the benzyl group first would require starting with isoindoline itself, which is less stable and commercially available. N-benzylation of 5-bromoisoindoline would also work, but preparing the 5-bromoisoindoline core first is less direct.
Quantitative Data Summary: Recommended Reaction Conditions
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Key Considerations |
| 1. Bromination | Phthalic Anhydride, NBS (1.1 eq), H₂SO₄ | 25 - 50 | 4 - 8 | Ensure anhydrous conditions; control temperature to maximize 4-isomer. |
| 2. Imide Formation | 4-Bromophthalic Anhydride, Benzylamine (1.1 eq), Glacial Acetic Acid | 110 - 120 (Reflux) | 6 - 12 | Use a high-boiling solvent to ensure dehydration and cyclization. |
| 3. Reduction | 2-Benzyl-5-bromophthalimide, LiAlH₄ (2-3 eq), Anhydrous THF | 0 → 65 (Reflux) | 8 - 16 | Strictly anhydrous; add substrate slowly at 0°C; reflux to completion. |
| 4. Salt Formation | Purified Free Base, 2M HCl in Diethyl Ether | 0 - 25 | 0.5 - 1 | Use dry solvents; precipitate from a non-polar solvent for a clean solid. |
Detailed Experimental Protocol
Step 3: Reduction of 2-Benzyl-5-bromoisoindoline-1,3-dione to 2-Benzyl-5-bromoisoindoline
This protocol is provided as a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (LiAlH₄, 2.5 equivalents) and anhydrous Tetrahydrofuran (THF). Cool the resulting suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-Benzyl-5-bromoisoindoline-1,3-dione (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask back down to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). This should produce a granular precipitate of aluminum salts.
-
Workup: Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction & Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-Benzyl-5-bromoisoindoline.
References
- BenchChem. (n.d.). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones. BenchChem.
- Micallef, A. S., et al. (2005). Brominated isoindolines: Precursors to functionalised nitroxides.
- Beilstein Journals. (n.d.).
- American Chemical Society. (2000).
- Royal Society of Chemistry. (2024).
- Wikipedia. (n.d.). Isoindole.
- American Chemical Society. (n.d.).
- MDPI. (2023).
- Beilstein Journals. (n.d.).
- Kono Chem Co., Ltd. (n.d.). This compound.
- National Institutes of Health. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.). 2-Benzyl-5-methoxyisoindoline-1,3-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
Sources
Technical Support Center: 2-Benzyl-5-bromoisoindoline Hydrochloride
Welcome to the technical support center for 2-Benzyl-5-bromoisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your results.
Introduction to this compound Stability
This compound is a substituted isoindoline derivative. The stability of this compound is influenced by the inherent reactivity of the isoindoline core, the nature of its substituents, and its formulation as a hydrochloride salt. Understanding these factors is key to preventing degradation and obtaining reliable experimental outcomes. The primary stability concerns for this molecule are its susceptibility to oxidation and its hygroscopic nature as a hydrochloride salt.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to the stability of this compound.
Q1: My solid this compound appears clumpy and difficult to weigh accurately. What is the cause and how can I mitigate this?
A1: This is a common issue arising from the hygroscopic nature of many amine hydrochloride salts.[1][2][3] The compound readily absorbs moisture from the atmosphere, causing the powder to clump.
-
Causality: The ionic nature of the hydrochloride salt has a strong affinity for water molecules. Exposure to ambient air, especially in humid environments, will lead to water absorption.[3]
-
Troubleshooting:
-
Storage: Always store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.[1][2][4] For long-term storage, consider placing the primary container inside a heat-sealed, laminated foil bag with a desiccant pouch.[4]
-
Handling: When weighing, minimize the compound's exposure to air. Work quickly and in a low-humidity environment if possible (e.g., a glove box with controlled humidity).[5] If the material has already clumped, it may be necessary to dry it under vacuum. However, be cautious as excessive heat can cause degradation.[1]
-
Q2: I've observed a new peak in my HPLC analysis of a solution of this compound that was prepared a few days ago. What could this be?
A2: The appearance of a new peak in your chromatogram is a strong indicator of degradation. Based on the structure of the isoindoline core, the most likely degradation pathway is oxidation.[6][7][8][9]
-
Potential Degradation Pathways:
-
Oxidation to Isoindolinone: The benzylic C-H bond adjacent to the nitrogen in the isoindoline ring is susceptible to oxidation, which would form the corresponding 2-benzyl-5-bromoisoindolin-1-one.[6][8] This is a common degradation pathway for isoindolines.
-
Over-oxidation to Phthalimide: Further oxidation of the isoindolinone can lead to the formation of 2-benzyl-5-bromo-1H-isoindole-1,3(2H)-dione (a phthalimide derivative).[8][9]
-
Photodegradation: Some isoindoline derivatives are known to be sensitive to light.[10][11] Exposure to UV or even ambient light can catalyze oxidative processes.
-
-
Troubleshooting Workflow:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12][13]
-
Use Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Inert Atmosphere: For sensitive experiments, consider degassing your solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. This involves intentionally exposing the compound to oxidative stress (e.g., dilute hydrogen peroxide) and analyzing the resulting mixture by HPLC-MS to identify the mass of the degradation product.[14][15][16][17]
-
Q3: My compound shows poor solubility in a non-polar organic solvent, but upon dissolution in an aqueous buffer, the pH of the solution is acidic. Is this normal?
A3: Yes, this is expected behavior for a hydrochloride salt of an amine.
-
Explanation: The hydrochloride salt is ionic and therefore more soluble in polar solvents like water than in non-polar organic solvents.[18] When dissolved in water, the salt of a weak base (the amine) and a strong acid (HCl) will dissociate, and the resulting ammonium ion will slightly hydrolyze water to produce hydronium ions (H₃O⁺), resulting in an acidic solution.
-
Experimental Consideration: Be mindful of the final pH of your solution, as it may affect the stability of other components in your assay or the biological activity you are studying. You may need to buffer your solution to the desired pH after dissolving the compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Inspect the container for a tight seal.
-
Storage: Store the vial in a desiccator at 2-8°C. For long-term storage, place the vial inside a larger, sealed container with a desiccant.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder. Weigh the desired amount quickly and reseal the container immediately.
-
Solution Preparation: Use high-purity solvents. For aqueous solutions, freshly prepared buffers are recommended. Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
Protocol 2: Basic Stability Assessment using HPLC
This protocol outlines a simple experiment to assess the short-term stability of your compound in a specific solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into a suitable HPLC system.
-
Incubation: Store the remaining stock solution under your typical experimental conditions (e.g., room temperature on the benchtop, protected from light in a drawer, or at 4°C).
-
Time-Point Analysis: Inject aliquots of the stock solution at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Compare the chromatograms from each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of the parent compound remaining at each time point.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute the compound and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. Method optimization may be required.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Logic for Compound Instability
Caption: A flowchart for troubleshooting stability issues with this compound.
Diagram 2: Potential Degradation Pathways
Caption: Likely oxidative degradation pathway of this compound.
References
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of lactams and hydroxylactams in the isoindolinone series - American Chemical Society [acs.digitellinc.com]
- 10. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ajpsonline.com [ajpsonline.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
Technical Support Center: Troubleshooting Isoindoline Salt Formation and Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isoindoline chemistry. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, synthesizing and purifying these compounds, particularly their salt forms, presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Frequently Asked Questions on Isoindoline Salt Formation
This section addresses fundamental questions regarding the strategic importance and key parameters of isoindoline salt formation.
Q1: Why is converting an isoindoline derivative to a salt form often a necessary step in drug development?
Salt formation is a critical strategy to enhance the physicochemical properties of an active pharmaceutical ingredient (API) without altering its core molecular structure and pharmacological activity.[1][2] For isoindoline-based compounds, which are often basic, conversion to a salt can significantly improve:
-
Aqueous Solubility and Dissolution Rate: The freebase form of many isoindoline derivatives has poor water solubility. Converting the basic nitrogen to a protonated, charged species dramatically increases polarity and, therefore, solubility in aqueous environments like physiological fluids. This is often a prerequisite for achieving adequate bioavailability.[3]
-
Stability: Crystalline salts are typically more chemically and physically stable than their amorphous freebase counterparts.[4] This leads to a longer shelf-life and more reliable formulation.
-
Purification and Handling: Salt formation can facilitate purification by enabling crystallization, a powerful technique for removing impurities.[5] Crystalline salts often have better handling properties (e.g., non-hygroscopic, better flowability) than the free base, which can be oily or amorphous.[3]
Q2: What are the most critical factors to consider when selecting a counter-ion (acid) for my basic isoindoline?
The choice of the counter-ion is a crucial decision that impacts the final properties of the drug substance.[1] The key considerations are:
-
pKa Difference: For a stable salt to form, a complete proton transfer from the acid to the isoindoline's basic nitrogen must occur. A general guideline is that the pKa of the isoindoline's conjugate acid should be at least 2-3 units higher than the pKa of the counter-ion acid (ΔpKa > 2).[4] This ensures the equilibrium strongly favors the ionized salt form over the neutral free base and acid.
-
Crystallinity: The resulting salt should ideally be a stable, non-hygroscopic crystalline solid. Amorphous solids or oils are difficult to purify, handle, and formulate.
-
Solubility Profile: The counter-ion directly influences the final salt's solubility. While the goal is often to increase aqueous solubility, the choice of a more lipophilic counter-ion (e.g., tosylate) can be used to modulate solubility for specific formulation needs, such as in a sustained-release dosage form.[3]
-
Safety and Regulatory Acceptance: The counter-ion must be pharmaceutically acceptable and non-toxic. Regulatory agencies maintain lists of generally recognized as safe (GRAS) counter-ions.
Q3: My isoindoline free base is an oil. Will salt formation help me obtain a solid?
Yes, this is a primary application of salt formation. Many organic bases, including substituted isoindolines, have low melting points or exist as oils at room temperature, which makes purification and handling extremely difficult. By forming a salt, you introduce strong ionic interactions, which organize the molecules into a crystal lattice. This lattice energy typically results in a solid with a significantly higher and sharper melting point than the free base.[6][7]
Section 2: Troubleshooting Guide for Isoindoline Salt Formation
This section provides a systematic approach to resolving common experimental failures during the salt formation step.
Problem 1: No precipitate forms, or the product "oils out" instead of crystallizing.
Symptoms:
-
Upon adding the acid to the solution of the isoindoline free base, the mixture remains a clear, homogeneous solution.
-
A sticky, viscous oil or gum separates from the solution instead of a filterable solid.
Root Cause Analysis and Solutions:
This is one of the most common issues and typically points to a problem with the chosen solvent system or supersaturation.
-
Causality—Solvent Polarity: The chosen solvent may be too effective at solvating the salt, preventing it from crashing out of the solution. The salt is simply too soluble. Conversely, an oil forms when the salt's melting point is lower than the temperature of the solution, or when the rate of precipitation is so rapid that molecules don't have time to arrange into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Introduce an Anti-Solvent: If your salt is too soluble, slowly add a less polar solvent (an "anti-solvent") in which the salt is insoluble. For example, if your reaction is in methanol or ethanol, try adding ethyl acetate, diethyl ether, or heptane dropwise until turbidity persists, then allow it to stand.
-
Solvent System Change: Re-run the reaction in a less polar solvent from the start. For instance, instead of ethanol, try ethyl acetate or dichloromethane (DCM). The free base will be soluble, but the highly polar salt will be more likely to precipitate upon formation.[5]
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator. Lowering the temperature decreases solubility and can promote crystallization. Be cautious, as rapid cooling can sometimes favor oiling out.
-
Seeding: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Concentration: The solution may be too dilute. Carefully remove some of the solvent under reduced pressure to increase the concentration and induce precipitation.
-
Problem 2: The yield of the isolated salt is very low.
Symptoms:
-
A solid precipitates, but the final mass after filtration and drying is significantly below the theoretical maximum.
Root Cause Analysis and Solutions:
Low yield points to either an incomplete reaction or loss of product during workup.
-
Causality—Product Solubility: The most frequent cause is that the salt has partial solubility in the crystallization solvent or the wash solvent. During filtration and washing, a significant portion of your product may be dissolving and passing through the filter.
-
Troubleshooting Steps:
-
Analyze the Filtrate: Take the mother liquor (the liquid that passed through the filter) and try concentrating it or adding an anti-solvent. If more solid precipitates, you have confirmed a solubility issue.
-
Optimize the Solvent/Anti-Solvent Ratio: You may need to use a higher proportion of the anti-solvent to minimize the solubility of the salt in the final mixture.
-
Change the Wash Solvent: Do not wash the filtered salt with the same solvent it was crystallized from. Use a solvent in which the salt is known to be poorly soluble (e.g., cold diethyl ether or hexane).
-
Check Stoichiometry: Ensure you have added at least one full equivalent of the acid. For diprotic acids (like sulfuric acid), you may need to adjust stoichiometry depending on which salt (e.g., sulfate or bisulfate) you are targeting.
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to check if any of the free base starting material remains in the mother liquor. If so, the reaction may need more time or a slight excess of acid.
-
Problem 3: The isolated solid is impure or is not the correct salt.
Symptoms:
-
Characterization data (e.g., NMR, melting point) is inconsistent with the expected product.
-
The melting point is broad or much lower than expected.
-
¹H NMR shows a mixture of species or indicates the presence of the free base.
Root Cause Analysis and Solutions:
This indicates either a failure of the salt formation chemistry or co-precipitation of impurities.
-
Causality—pKa Mismatch: If the ΔpKa between the acid and the isoindoline base is too small (<2), the proton transfer may be incomplete or reversible.[4] This results in an equilibrium mixture of the salt and the neutral starting materials, which can co-precipitate. This is known as disproportionation.[3]
-
Troubleshooting Steps:
-
Verify pKa Values: Check the literature pKa for your isoindoline (or a close analog) and the acid. If the ΔpKa is insufficient, you must choose a stronger acid.
-
Confirm Identity via NMR: Successful formation of an ammonium salt is often clearly visible in ¹H NMR spectroscopy. Protons on the carbons adjacent to the nitrogen (the N-CH₂ groups) will typically shift downfield upon protonation. The appearance of a broad N-H proton signal is also indicative.[8]
-
Purify the Free Base First: The impurity may be from the preceding synthesis step. Ensure the isoindoline free base is pure before attempting the salt formation.
-
Recrystallize the Salt: Impurities are often removed by recrystallizing the crude salt. This is a critical step for achieving high purity and is discussed in the next section.
-
Decision Workflow for Troubleshooting Salt Formation
The following diagram outlines a logical workflow for addressing common salt formation failures.
Caption: Troubleshooting workflow for isoindoline salt formation.
Section 3: Purification of Isoindoline Salts
Achieving high purity is paramount. This section details the most common purification technique, recrystallization, and its alternatives.
Q1: My crude isoindoline salt is off-color and has a broad melting point. How do I purify it?
Recrystallization is the gold standard for purifying crystalline solids. The principle is to dissolve the crude salt in a minimum amount of a suitable hot solvent, in which the impurities are either much more soluble (and remain in solution upon cooling) or much less soluble (and can be removed by hot filtration). As the solution cools slowly, the desired compound's solubility decreases, and it crystallizes out, leaving the impurities behind in the mother liquor.
Troubleshooting Purification by Recrystallization
-
Problem: Finding a suitable solvent.
-
Solution: Systematic Solvent Screening. The key is to find a solvent (or solvent pair) where your salt has high solubility at high temperatures and low solubility at low temperatures.
-
Protocol: See Protocol 2 for a step-by-step guide to solvent screening and recrystallization. Common solvents to screen for polar salts include alcohols (methanol, ethanol, isopropanol), water, acetonitrile, and mixtures of these with less polar anti-solvents like ethyl acetate or acetone.
-
-
Problem: The salt decomposes upon heating.
-
Solution: Avoid High Temperatures. If your salt is thermally labile, choose a solvent with a lower boiling point. Alternatively, use a solvent pair at room temperature. Dissolve the crude salt in a minimum amount of a good solvent, then slowly add an anti-solvent until the solution becomes cloudy. Allow it to stand, and crystals should form over time without any heating.
-
-
Problem: Colored impurities persist after recrystallization.
-
Solution: Activated Carbon Treatment. Highly colored, non-polar impurities can sometimes be removed by treating the hot solution with a small amount of activated carbon (charcoal) before the hot filtration step. The impurities adsorb to the carbon's surface. Use carbon sparingly, as it can also adsorb your product, reducing the yield.[9]
-
-
Problem: Recrystallization is ineffective or impractical.
-
Solution: Alternative Purification Methods.
-
Slurry Wash: If the salt is largely pure but needs a final polish, you can suspend (slurry) it in a solvent where it is poorly soluble. Stir for 15-30 minutes, then filter. This washes away more soluble impurities without needing to fully dissolve the compound.
-
Column Chromatography: This can be challenging for highly polar salts. They often stick irreversibly to standard silica gel or show significant tailing.[10][11] If you must use chromatography, consider reverse-phase (C18) silica with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid (TFA) to maintain protonation and improve peak shape.
-
Preparative HPLC: For high-value materials or when all else fails, preparative HPLC offers the highest resolution but is more costly and time-consuming.[11]
-
-
Purification Strategy Selection Workflow
Caption: Decision workflow for selecting a purification strategy.
Section 4: Protocols and Data
Protocol 1: General Procedure for Isoindoline Hydrochloride (HCl) Salt Formation
This protocol describes a typical procedure for converting a purified isoindoline free base into its hydrochloride salt.[5]
-
Dissolution: Dissolve the isoindoline free base (1.0 eq) in a suitable anhydrous solvent. Ethyl acetate is a good starting point as it dissolves many organic bases but not their corresponding HCl salts. Other options include diethyl ether or dichloromethane. Use approximately 10-20 mL of solvent per gram of free base.
-
Acid Addition: While stirring the solution at room temperature, slowly add a solution of HCl. A commercially available solution of 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane is convenient. Add 1.0 to 1.1 equivalents of HCl dropwise.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If no solid forms, try cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Stirring: Allow the resulting suspension to stir for 30-60 minutes at room temperature or in the ice bath to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual impurities.
-
Drying: Dry the purified salt under high vacuum to remove all residual solvents. The product can then be characterized by NMR, melting point, and other analytical techniques.
Protocol 2: Standard Recrystallization of an Isoindoline Salt
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude salt into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each drop.
-
If a solvent dissolves the sample at room temperature, it is unsuitable as a single-solvent system but may be useful as the "solvent" in a solvent-pair system.
-
If the sample is insoluble at room temperature, heat the test tube gently. If it dissolves when hot, it is a good candidate.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent is one that yields a large amount of crystalline solid upon cooling.
-
-
Recrystallization (Scale-Up):
-
Place the crude salt in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle reflux. Continue adding solvent until the solid just dissolves. Do not add a large excess.
-
(Optional - for colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and the carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Table 1: Common Pharmaceutically Acceptable Counter-Ions for Basic APIs
| Counter-Ion (Acid) | Acid Type | Typical Properties of Salt | Key Considerations |
| Chloride (HCl) | Strong Mineral Acid | Often highly crystalline, high melting point, good aqueous solubility. | Can be hygroscopic. The common ion effect may reduce solubility in gastric fluids.[3] |
| Sulfate (H₂SO₄) | Strong Mineral Acid | Often crystalline, high solubility. Can form bisulfate or sulfate salts. | Can be hygroscopic. Potential for two different salt stoichiometries. |
| Mesylate (CH₃SO₃H) | Strong Organic Acid | Good crystallinity, high solubility. | Generally good stability and low hygroscopicity. |
| Tosylate (p-TsOH) | Strong Organic Acid | Crystalline, often less soluble in water than chlorides or mesylates. | Useful for achieving lower solubility or improving crystallinity. |
| Tartrate | Dicarboxylic Acid | Can be used for chiral resolution. Good solubility. | Can form multiple salt stoichiometries. |
| Citrate | Tricarboxylic Acid | High water solubility. | Can form complex salts and solvates. |
References
- Google Patents. (n.d.). US6320058B2 - Process for the preparation of isoindoline.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Retrieved from [Link]
-
ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]
-
Molecules. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
Journal of Biochemical and Molecular Toxicology. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify my compound from salt?. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ATB. (n.d.). Isoindoline | C 8 H 9 N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rjpdft.com [rjpdft.com]
- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 6. Isoindoline | 496-12-8 [chemicalbook.com]
- 7. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Stabilization of Isoindoline Derivatives
Welcome to the technical support center for the synthesis of isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds.[1][2] Drawing from established literature and field-proven insights, this resource aims to empower you to overcome synthetic hurdles and ensure the integrity of your isoindoline products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isoindoline derivatives, focusing on the prevention of decomposition.
I. Oxidation and Aromatization
Question 1: My isoindoline derivative seems to be degrading upon exposure to air, leading to a complex mixture of byproducts. What is happening and how can I prevent it?
Answer:
Isoindoline derivatives are susceptible to atmospheric oxidation. The primary decomposition pathway involves oxidation of the isoindoline ring to the corresponding isoindolinone, and potentially further to a phthalimide derivative.[2][3][4] Additionally, aromatization to the highly reactive and often unstable isoindole can occur, which can then polymerize or react further.
Causality: The benzylic C-H bonds in the isoindoline ring are susceptible to radical abstraction, initiating an oxidation cascade in the presence of oxygen.[5][6] This process can be accelerated by light, heat, and the presence of metal impurities. The fully oxidized phthalimide is a common and often undesired side product.[2][4]
Troubleshooting Workflow for Oxidation and Aromatization
Caption: Troubleshooting workflow for preventing oxidation and aromatization.
Detailed Protocols:
Protocol 1: Setting Up an Inert Atmosphere for Isoindoline Synthesis
This protocol describes the use of a balloon-based inert atmosphere, suitable for many lab-scale syntheses. For highly sensitive substrates, a Schlenk line is recommended.[3][7][8][9][10]
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at >120 °C for at least 4 hours to remove adsorbed water.
-
Assembly: While still hot, assemble the glassware and clamp it securely. Fold a rubber septum over the joint of the flask.
-
Inert Gas Balloon: Fill a balloon with nitrogen or argon to a diameter of 7-8 inches. Twist the balloon and attach a needle.
-
Purging the Flask: Insert the needle from the inert gas balloon into the septum of the reaction flask. Insert a second needle as an outlet to allow the air to be displaced.
-
Flushing: Allow the inert gas to flush the flask for at least 5 minutes.
-
Establishing Positive Pressure: Remove the outlet needle first, then the inlet needle. The flask is now under a positive pressure of inert gas.
-
Reagent Addition: Add degassed solvents and reagents via syringe through the septum. To degas solvents, bubble inert gas through the solvent for 20-30 minutes or use the freeze-pump-thaw method for more rigorous applications.[10]
II. Acid and Base Sensitivity: Ring Opening
Question 2: I'm observing significant yield loss during aqueous work-up or purification, especially when using acidic or basic washes. What is the likely cause?
Answer:
The isoindoline ring can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened byproducts. This is particularly problematic during work-up procedures and chromatographic purification on silica or alumina.
Causality:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the isoindoline ring can be protonated. This makes the benzylic carbons more electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage. The mechanism is analogous to the acid-catalyzed hydrolysis of amides.
-
Base-Catalyzed Hydrolysis: Strong bases can promote the hydrolysis of the isoindoline ring, particularly in derivatives with electron-withdrawing groups that increase the acidity of the N-H proton or activate the ring towards nucleophilic attack.
Preventative Measures:
-
pH Control During Work-up: Use mild acidic and basic solutions for washing, such as saturated aqueous ammonium chloride (NH₄Cl) and saturated aqueous sodium bicarbonate (NaHCO₃), respectively.[11] Minimize the contact time between the organic layer and the aqueous washes.
-
Purification Strategy: Avoid silica gel chromatography if your isoindoline derivative is found to be acid-sensitive. Consider alternative purification methods such as:
-
Recrystallization: This is often the best method for obtaining highly pure, stable crystalline products.[12]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification.
-
Reverse-Phase Chromatography: Using a C18 stationary phase with neutral or near-neutral mobile phases.
-
Protocol 2: General Procedure for Recrystallization of an Isoindoline Derivative
-
Solvent Selection: Choose a solvent or solvent system in which the isoindoline derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isoindoline derivative in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
III. Racemization of Chiral Isoindolines
Question 3: I am synthesizing a chiral isoindoline derivative, but I'm observing a loss of enantiomeric purity. What are the potential causes and how can I mitigate this?
Answer:
Racemization of chiral isoindoline derivatives, particularly those with a stereocenter at a benzylic position, can occur under certain reaction conditions.
Causality: The benzylic proton at the chiral center can be acidic and may be abstracted by a base. If this occurs, the resulting carbanion can be stabilized by resonance with the aromatic ring, leading to a planar intermediate that can be reprotonated from either face, resulting in racemization.[13] Elevated temperatures and the presence of strong bases can exacerbate this issue.
Preventative Measures:
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Base Selection: Use a sterically hindered or mild base, such as 4-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA), instead of stronger, less hindered bases. Use the minimum amount of base necessary.[14]
-
Protecting Groups: The choice of N-protecting group can influence the acidity of the benzylic proton. Electron-withdrawing protecting groups may increase the risk of racemization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to minimize the exposure of the product to conditions that may cause racemization.
Table 1: Influence of N-Protecting Group on Isoindoline Stability
| Protecting Group | Cleavage Conditions | Stability Profile | Considerations for Chiral Centers |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[15][16] | Stable to bases and hydrogenolysis. | Generally good for maintaining stereointegrity, but the acidic deprotection step needs to be performed at low temperatures if other acid-sensitive groups are present. |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][15] | Stable to acidic and basic conditions. | Excellent for maintaining stereointegrity. The neutral deprotection conditions are a significant advantage. |
| Benzyl | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to non-reductive acidic and basic conditions. | Similar to Cbz, it is a good choice for preserving chirality. |
IV. Impurity-Driven Decomposition
Question 4: My reaction appears to proceed cleanly initially, but then the product decomposes over time, even under an inert atmosphere. What could be the cause?
Answer:
Trace impurities can sometimes catalyze the decomposition of isoindoline derivatives. These impurities can be introduced from starting materials, reagents, or residual catalysts from previous steps.
Causality:
-
Residual Metal Catalysts: Trace amounts of palladium, copper, or other transition metals from preceding cross-coupling or cyclization reactions can remain in the product and catalyze decomposition pathways, such as oxidation or ring-opening.
-
Acidic or Basic Impurities: Residual acid or base from a previous synthetic step can catalyze hydrolysis or other degradation reactions.
Troubleshooting and Prevention:
-
Purification of Intermediates: Ensure that all starting materials and intermediates are thoroughly purified to remove any residual catalysts or reagents before proceeding to the next step.
-
Metal Scavengers: If residual metal catalysts are suspected, the crude product can be treated with a metal scavenger before final purification.
-
Thorough Work-up: Ensure that the work-up procedure effectively removes all acidic or basic reagents. Additional washes with buffered solutions may be necessary.
Visualization of Key Concepts
Decomposition Pathways of Isoindoline
Caption: Common decomposition pathways of isoindoline derivatives.
References
-
[Ravi Divakaran, 1 Mechanisms of Ester hydrolysis
-
www.ncbi.nlm.nih.gov/pmc/articles/PMC3058728/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Scaling Up 2-Benzyl-5-bromoisoindoline Hydrochloride Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Benzyl-5-bromoisoindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in pharmaceutical development, presents several challenges during scale-up. These primarily revolve around the stability of the isoindoline core, management of reaction exotherms, and ensuring high purity of the final product. This guide will walk you through a robust synthetic strategy, highlighting critical process parameters and offering solutions to common roadblocks.
Proposed Synthetic Pathway
A common and scalable approach to this compound involves a two-step process starting from 4-bromophthalide. This pathway is often favored due to the commercial availability of the starting material and the generally high-yielding nature of the reactions.
Technical Support Center: Purification of 2-Benzyl-5-bromoisoindoline Hydrochloride
Introduction: Welcome to the technical support guide for the purification of 2-Benzyl-5-bromoisoindoline hydrochloride (CAS 1187830-70-1). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, where achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2] The isoindoline scaffold is a core component in a range of pharmacologically active compounds.[1][3] This guide provides in-depth, field-proven troubleshooting advice and protocols designed for researchers and process chemists to effectively remove common reaction impurities. We will move beyond simple step-by-step instructions to explain the chemical principles behind each purification strategy, empowering you to make informed decisions in your own laboratory work.
FAQ 1: Identifying the Enemy: What are the most likely impurities in my crude this compound?
Answer: Understanding the potential impurity profile is the first critical step in designing an effective purification strategy. Impurities in the synthesis of 2-Benzyl-5-bromoisoindoline typically fall into three categories: unreacted starting materials, reaction byproducts, and residual reagents. The exact profile will depend on your specific synthetic route, but the table below outlines the most common culprits. A likely synthetic pathway involves the reaction of a suitable phthalate or phthalimide precursor followed by reduction, or the direct alkylation of 5-bromoisoindoline with benzyl bromide.[2][4]
| Impurity Class | Specific Example(s) | Origin | Chemical Nature | Removal Strategy |
| Starting Materials | Benzylamine | Excess reagent or incomplete reaction. | Basic | Acid Wash (during acid-base extraction). |
| 5-Bromoisoindoline | Incomplete N-benzylation. | Basic (Secondary Amine) | Difficult to separate by extraction; Chromatography. | |
| 2-Benzyl-5-bromoisoindoline-1,3-dione | Incomplete reduction of a phthalimide precursor.[5] | Neutral | Acid-Base Extraction, Chromatography. | |
| Byproducts | Dibenzylamine | Side reaction of benzylamine. | Basic | Acid Wash. |
| Quaternary Ammonium Salt | Over-alkylation of the product.[6] | Ionic Salt | Soluble in aqueous layers during extraction. | |
| 2-Benzyl-5-bromoisoindolin-1-one | Partial oxidation of the isoindoline ring. | Neutral | Acid-Base Extraction, Chromatography. | |
| Reagents/Solvents | Triethylamine (or other base) | Catalyst or acid scavenger. | Basic | Acid Wash. |
| Tetrahydrofuran, Dichloromethane | Reaction or extraction solvents. | Neutral | Evaporation (Rotovap), High Vacuum. |
Troubleshooting Guide 1: The Workhorse Technique - Acid-Base Extraction
Acid-base extraction is the most powerful and fundamental technique for purifying amines like 2-Benzyl-5-bromoisoindoline.[7][8] It leverages the ability of the amine's basic nitrogen to be protonated into a water-soluble salt, allowing for clean separation from neutral or acidic organic impurities.[9]
Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do? A: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in that specific solvent, or when the concentration of impurities is too high, inhibiting crystal lattice formation.
-
Insight: Crystal formation is a highly ordered process. High impurity levels disrupt this process.
-
Solution 1 (Add More Solvent): Your solution may be too concentrated. Add a small amount of hot solvent back to the mixture to redissolve the oil, then attempt to cool it again, perhaps more slowly.
-
Solution 2 (Change Solvent System): The chosen solvent is likely not ideal. A good recrystallization solvent dissolves the compound when hot but poorly when cold. You may need a more polar or less polar solvent, or a binary solvent system (e.g., Ethanol/Water, Isopropanol/Diethyl Ether).
-
Solution 3 (Scratching): Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q: My solution is clear and has cooled to room temperature, but no crystals have formed. Is the experiment a failure? A: Not at all. Crystal formation (nucleation) can sometimes be slow to initiate.
-
Solution 1 (Induce Nucleation): Try the scratching technique described above. If you have a small crystal of pure product, add it to the solution ("seeding") to provide a template for crystal growth.
-
Solution 2 (Increase Supersaturation): The solution might be too dilute. Gently evaporate some of the solvent using a stream of nitrogen or on a rotary evaporator and then attempt to cool it again.
-
Solution 3 (Patience & Cold): Place the flask in an ice bath, and then in a freezer if necessary. Lower temperatures will decrease the solubility and promote crystallization. Be aware that cooling too rapidly can sometimes trap impurities.
Protocol: Recrystallization from Isopropanol/Ether
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol (IPA) with swirling until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Slowly add diethyl ether (a poor solvent for the salt) dropwise until the solution becomes faintly and persistently cloudy.
-
Add a drop or two of hot IPA to redissolve the cloudiness, then allow the solution to stand undisturbed.
-
Once crystal formation is complete, cool the flask in an ice bath for 20-30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
FAQ 2: When Other Methods Fall Short - Column Chromatography
Q: My product is still impure after extraction and recrystallization. When is it time to use column chromatography? A: Column chromatography is a more resource-intensive technique best reserved for when simpler methods are insufficient. [10][11][12]Consider it in these scenarios:
-
Structurally Similar Impurities: If you have an impurity like unreacted 5-bromoisoindoline, which has similar acid-base properties to your product, it will not be removed by extraction. Chromatography is needed to separate them based on polarity.
-
Stubborn Neutral Impurities: If a neutral byproduct like 2-benzyl-5-bromoisoindolin-1-one is co-crystallizing with your product, chromatography can effectively remove it. [13]* Final High-Purity Polish: For applications requiring >99.5% purity, chromatography is often the final step.
Q: I'm trying to run a silica gel column, but my product is streaking badly down the column. How do I get sharp bands? A: This is the most common problem when purifying amines on silica gel.
-
Insight: Silica gel is slightly acidic (due to silanol groups, Si-OH) and can strongly, and often irreversibly, bind to basic amines. This interaction leads to poor separation and "streaking" or "tailing" of the compound.
-
Solution: Deactivate the silica by adding a small amount of a volatile base to your eluent system. A common and effective method is to use an eluent mixture of Hexanes/Ethyl Acetate with 1-2% triethylamine (Et₃N) added. [6]The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel smoothly down the column. Alternatively, using basic alumina as the stationary phase can also yield excellent results for amine purification.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-269. [Link]
-
What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 15, 2026, from [Link]
-
Amine workup. (2022, March 12). Reddit r/Chempros. [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1996-2003. [Link]
-
Why is isoindole unstable? (2016, December 17). Chemistry Stack Exchange. [Link]
-
Khan, I., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6657. [Link]
-
Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2379. [Link]
-
Alkorta, I., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 366–374. [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Kelly, I. D., & Smith, S. (1986). Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. International Journal of Environmental Analytical Chemistry, 25(1-3), 135-49. [Link]
-
This compound. (n.d.). Kono Chem Co.,Ltd. Retrieved January 15, 2026, from [Link]
-
Chromatography Products for Biomolecule Purification. (n.d.). Sartorius BIA Separations. Retrieved January 15, 2026, from [Link]
-
Ghorab, M. M., et al. (2018). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 23(12), 3203. [Link]
-
El-Sawy, E. R., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E, 69(Pt 11), o1594. [Link]
-
Ghorab, M. M., et al. (2018). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
- Process for the preparation of isoindoline. (2001).
-
Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. (2021, June 12). CSI - YouTube. [Link]
-
Purification Techniques | Column Selection for Chromatography. (n.d.). Bio-Link. Retrieved January 15, 2026, from [Link]
- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. (2014, January 30).
-
Demian, B. A., et al. (2014). Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule. Journal of visualized experiments : JoVE, (89), 51747. [Link]
-
Kumar, A., et al. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 6(5), 349-353. [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 5. 2-BENZYL-5-BROMOISOINDOLINE-1,3-DIONE [82104-06-1] | King-Pharm [king-pharm.com]
- 6. reddit.com [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biaseparations.com [biaseparations.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification Techniques | Column Selection for Chromatography - Bio-Link [biolink.com]
- 13. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of Isoindoline Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with isoindoline hydrochloride salts. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can significantly impact the physicochemical properties, stability, and handling of active pharmaceutical ingredients (APIs).[1][2][3] This is particularly true for hydrochloride salts, which are often utilized to improve the solubility of basic drugs but can be prone to moisture uptake.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to the hygroscopic nature of isoindoline hydrochloride salts.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity
This section addresses the fundamental principles governing the hygroscopic behavior of isoindoline hydrochloride salts.
Q1: Why is my isoindoline hydrochloride salt clumping and becoming difficult to handle?
A: This is a classic sign of hygroscopicity. Isoindoline hydrochloride, as a salt, possesses ionic characteristics that can attract polar water molecules from the ambient environment.[4] The electronegative chlorine atom in the hydrochloride salt can act as a hydrogen bond acceptor, facilitating interaction with atmospheric moisture.[4] When the solid powder absorbs sufficient moisture, it can lead to deliquescence (dissolving in the absorbed water), causing the particles to clump together and making accurate weighing and transfer challenging.[5]
Q2: I observed a change in the physical appearance of my salt after storage. What could be the cause?
A: Changes in appearance, such as turning from a crystalline powder to a sticky or amorphous solid, are strong indicators of moisture-induced physical transformations.[1] Amorphous materials, which lack a well-defined crystal lattice, have higher free energy and are more prone to moisture uptake than their crystalline counterparts.[4] This moisture absorption can plasticize the material, leading to a decrease in its glass transition temperature (Tg) and altering its physical state.[4]
Q3: My analytical results (e.g., purity by HPLC) are inconsistent. Could hygroscopicity be a factor?
A: Absolutely. The presence of excess moisture can lead to the degradation of the active pharmaceutical ingredient (API) through hydrolysis, reducing its potency and shelf life.[6][7] This chemical degradation can result in the formation of impurities, leading to inconsistent analytical results and potentially compromising the safety and efficacy of the final product.[8] Furthermore, if you are weighing a hygroscopic sample for analysis without accounting for the absorbed water, the calculated concentration of your active ingredient will be artificially low.
Q4: What is the "critical relative humidity" (CRH) and why is it important for my isoindoline hydrochloride salt?
A: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at which a crystalline solid begins to absorb a significant amount of atmospheric moisture and will eventually deliquesce if exposed to that RH for a sufficient period. Understanding the CRH of your isoindoline hydrochloride salt is crucial for defining appropriate storage and handling conditions to prevent physical and chemical instability.[4]
Part 2: Troubleshooting Guides - From Problem to Protocol
This section provides structured guidance for diagnosing and resolving specific experimental issues arising from the hygroscopicity of isoindoline hydrochloride salts.
Issue 1: Inaccurate and Non-Reproducible Weighing
Symptoms:
-
Difficulty in obtaining a stable reading on the analytical balance.
-
Visible clumping or "wetting" of the powder on the weigh paper or boat.
-
Inconsistent results in subsequent solution preparations from the same batch of solid.
Probable Cause: Rapid moisture uptake by the hygroscopic salt upon exposure to the laboratory environment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate weighing.
Step-by-Step Mitigation Protocol:
-
Work in a Controlled Environment: Whenever possible, handle and weigh isoindoline hydrochloride salts in a low-humidity environment, such as a glove box or a glove bag purged with an inert gas like nitrogen.[9][10] If a controlled environment is unavailable, minimize the exposure time to the open air.[5]
-
Use Appropriate Containers: Store the salt in airtight containers with a desiccant.[5][11] For frequently accessed materials, consider aliquoting into smaller vials to minimize exposure of the bulk material.[12]
-
Pre-equilibrate: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
-
Quantify Water Content: Accurately determine the water content of your material using Karl Fischer titration.[6][13] This is the gold standard for moisture analysis in the pharmaceutical industry due to its accuracy and specificity for water.[6]
-
Correct for Water Content: Adjust the weighed amount of the salt to account for the measured water content to ensure you are using the correct amount of the active molecule in your experiments.
Issue 2: Unexpected Phase Changes or Polymorphic Transitions
Symptoms:
-
Powder X-ray Diffraction (PXRD) pattern of the salt changes after storage or handling.
-
Changes in dissolution rate or solubility.
-
Visible changes in the crystal habit or morphology.
Probable Cause: Moisture-induced conversion of the anhydrous form to a hydrate or a different polymorphic form. Hydrate formation is a common phenomenon for pharmaceutical salts.[14]
Troubleshooting Workflow:
Caption: Workflow for investigating phase changes.
Step-by-Step Investigation Protocol:
-
Powder X-ray Diffraction (PXRD) Analysis: Perform PXRD analysis on the initial material and on the material that has undergone a suspected phase change. A significant difference in the diffraction patterns confirms a change in the crystal structure.[15][16][17]
-
Dynamic Vapor Sorption (DVS) Analysis: Conduct a DVS experiment to understand the moisture sorption-desorption behavior of your isoindoline hydrochloride salt.[18][19][20] This will help identify the critical relative humidity (CRH) at which phase transitions occur.[21] The shape of the DVS isotherm can provide insights into whether the material is forming a stoichiometric hydrate or is a channel hydrate.[21]
-
Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to further characterize the thermal behavior and identify dehydration or desolvation events.
-
Controlled Storage: Based on the DVS data, store the material in an environment with a relative humidity well below its critical threshold to maintain its desired solid form.
Issue 3: Accelerated Chemical Degradation
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.
-
Decrease in the assay of the main compound.
-
Changes in color or odor.
Probable Cause: Hydrolysis of the isoindoline hydrochloride salt, facilitated by the presence of absorbed water. Moisture is a leading cause of degradation for many medicinal products.[4]
Troubleshooting Workflow:
Caption: Workflow for addressing chemical degradation.
Step-by-Step Mitigation Protocol:
-
Strict Moisture Control: Implement all the handling and storage recommendations outlined in the previous sections to minimize moisture exposure. This includes using desiccants, airtight packaging, and controlled humidity environments.[5][22]
-
Formulation Strategies: If stringent handling is not sufficient, consider formulation approaches to protect the API. This can include:
-
Film Coating: Applying a polymer coating to the solid dosage form to act as a moisture barrier.[22][23]
-
Co-processing with Excipients: Blending the API with hydrophobic excipients that can repel moisture.[1][22]
-
Crystal Engineering (Co-crystallization): Creating a co-crystal of the isoindoline hydrochloride with a suitable co-former to alter the crystal packing and reduce hygroscopicity.[1][4][23][[“]]
-
-
Packaging: Utilize high-barrier packaging materials for the final drug product to protect it from environmental moisture during its shelf life.[22]
Part 3: Quantitative Data and Analytical Methodologies
Table 1: General Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Weight Increase (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
This table provides a general guideline. The specific behavior of your isoindoline hydrochloride salt should be determined experimentally.
Key Experimental Protocols
1. Water Content Determination by Karl Fischer Titration
-
Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[6] It can be performed volumetrically for samples with higher water content or coulometrically for trace amounts.[6][13]
-
Methodology:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh the isoindoline hydrochloride salt and transfer it to the titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content based on the volume of reagent consumed and its standardization factor.[25]
-
-
Causality: This direct measurement of water is more accurate than "loss on drying" methods, which can also measure volatile solvents.[6]
2. Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[18][20]
-
Methodology:
-
Place a known mass of the isoindoline hydrochloride salt in the DVS instrument.
-
Subject the sample to a pre-defined humidity program (e.g., a ramp from 0% to 95% RH and back down, in steps).[19]
-
The instrument records the mass change at each humidity step until equilibrium is reached.
-
Plot the percentage change in mass versus relative humidity to generate a sorption-desorption isotherm.
-
-
Causality: The isotherm reveals the extent of water uptake, the CRH, and any hysteresis (difference between the sorption and desorption curves), which can indicate structural changes in the material.[20]
3. Solid-State Characterization by Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a material. Each crystalline solid has a unique diffraction pattern.
-
Methodology:
-
Pack the isoindoline hydrochloride salt powder into a sample holder.
-
Expose the sample to a monochromatic X-ray beam.
-
Measure the intensity of the scattered X-rays as a function of the scattering angle (2θ).
-
The resulting diffractogram is a fingerprint of the material's crystal structure.
-
-
Causality: Comparing the PXRD patterns of a sample before and after exposure to humidity can definitively identify any changes in the crystal form, such as a transition from an anhydrate to a hydrate.[15][17][26]
By understanding the principles of hygroscopicity and employing these troubleshooting and analytical strategies, you can effectively manage the challenges associated with isoindoline hydrochloride salts, ensuring the integrity, quality, and reproducibility of your research and development efforts.
References
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. Available at: [Link]
-
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Available at: [Link]
-
Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Available at: [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available at: [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available at: [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
Adare Pharma Solutions. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]
-
CCDC. (n.d.). STUDYING STRUCTURAL ASPECTS OF SALT HYDRATION BY VT-PXRD. Available at: [Link]
-
Consensus. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]
-
AIP Publishing. (2016). High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. Available at: [Link]
-
PubMed. (2017). Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. Available at: [Link]
-
National Institutes of Health. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available at: [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Available at: [Link]
-
ResearchGate. (2015). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Available at: [Link]
-
PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. Available at: [Link]
-
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
MDPI. (2020). Pharmaceutical Hydrates Analysis. Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]
-
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Available at: [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Available at: [Link]
-
ResearchGate. (2009). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Available at: [Link]
-
National Institutes of Health. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Available at: [Link]
-
PubMed. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Available at: [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tutorchase.com [tutorchase.com]
- 6. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 7. colorcon.com [colorcon.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. icdd.com [icdd.com]
- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rigaku.com [rigaku.com]
- 18. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 19. particletechlabs.com [particletechlabs.com]
- 20. skpharmteco.com [skpharmteco.com]
- 21. ardena.com [ardena.com]
- 22. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. consensus.app [consensus.app]
- 25. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 26. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to the HPLC-Based Purity Validation of 2-Benzyl-5-bromoisoindoline Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison and a detailed experimental protocol for the purity validation of 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No: 1187830-70-1), a key building block in medicinal chemistry, by High-Performance Liquid Chromatography (HPLC).
The isoindoline scaffold is a privileged structure found in a number of clinically used drugs[1]. The purity of intermediates like this compound is therefore critical to the quality of the final API. This guide will not only present a robust HPLC method but also delve into the scientific rationale behind the methodological choices, potential challenges, and a comparison with alternative analytical approaches.
The Analyte at a Glance
This compound is a solid powder with the molecular formula C15H15BrClN. Its structure, featuring a brominated aromatic ring, a benzyl group, and a basic nitrogen atom, dictates the choice of analytical methodology. The presence of a chromophore makes UV detection in HPLC a suitable choice.
Comparative Analysis of Purity Determination Methods
While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy. The following table compares HPLC with other potential methods for the purity validation of this compound.
| Method | Principle | Advantages for 2-Benzyl-5-bromoisoindoline HCl | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | High resolution for separating closely related impurities. Quantitative accuracy and precision. Method versatility (e.g., reverse-phase, normal-phase). | Requires method development and validation. Can be more time-consuming than spectroscopic methods. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | High efficiency for volatile impurities. | The analyte is a hydrochloride salt and is likely not volatile enough for direct GC analysis without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information about impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for impurity identification. | Quantitative analysis can be challenging without appropriate standards. Matrix effects can suppress ionization. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and low-cost. Good for preliminary screening. | Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis. |
Based on this comparison, a reverse-phase HPLC (RP-HPLC) method is the most suitable for the routine purity determination and validation of this compound, offering the best combination of resolution, quantitation, and robustness.
Proposed HPLC Method for Purity Validation
The following HPLC method is proposed based on the analysis of structurally similar aromatic and heterocyclic compounds[2][3].
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining the hydrophobic benzyl and bromophenyl groups of the analyte. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve the peak shape of the basic analyte and provides an acidic pH to ensure its ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B | A gradient elution is necessary to separate potential impurities with a wide range of polarities, from polar starting materials to non-polar side-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at these wavelengths. Diode array detection (DAD) is recommended to monitor peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL. | This solvent system is compatible with the mobile phase and should provide good solubility for the hydrochloride salt. |
Understanding Potential Impurities
A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products. The synthesis of N-substituted isoindolines often involves the reaction of a phthalimide precursor with a suitable amine or the reduction of an N-substituted phthalimide[4][5][6][7]. For 2-Benzyl-5-bromoisoindoline, a likely synthetic route starts from 4-bromophthalic anhydride and benzylamine.
Based on this, potential impurities could include:
-
Starting Materials: 4-Bromophthalic acid, 4-bromophthalic anhydride, and benzylamine.
-
Intermediates: N-Benzyl-4-bromophthalimide.
-
Side-Products: Impurities arising from over-alkylation or side reactions of the starting materials.
-
Degradation Products: Products of hydrolysis or oxidation of the isoindoline ring.
The proposed gradient HPLC method is designed to resolve these potential impurities, which are expected to have different polarities from the main analyte.
HPLC Method Validation Protocol based on ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose[2][4][5][8]. The following is a step-by-step guide for the validation of the proposed HPLC method for this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages of HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare solutions of a placebo (if in a formulation), known impurities, and the this compound standard.
-
Inject each solution individually to determine their respective retention times.
-
Prepare a spiked sample containing the analyte and all known impurities.
-
Inject the spiked sample and verify that the peak for this compound is well-resolved from all other peaks.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples to ensure the separation of degradation products from the main peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results, which should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within the acceptance criteria.
Data Presentation
The results of the validation studies should be summarized in clear and concise tables for easy interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
The purity of this compound is a critical quality attribute that can be reliably determined and validated using a well-developed reverse-phase HPLC method. The proposed method, coupled with a comprehensive validation protocol based on ICH Q2(R1) guidelines, provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. By understanding the chemical nature of the analyte, anticipating potential impurities, and systematically validating the analytical procedure, researchers and drug developers can have high confidence in their purity data, ultimately contributing to the development of safe and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- United States Pharmacopeia (USP).
- Manske, R. H. F. (1932). Benzyl Phthalimide. Organic Syntheses, 12, 10.
- Chimenti, F., & Vomero, S. (1975). [Synthesis of N-substituted Isoindolines]. Il Farmaco; edizione scientifica, 30(11), 884–890.
-
Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594–o1595. [Link]
- Liu, X., Qie, L., Ma, Z., Shan, J., & Shen, S. (2002). Synthesis of N-benzylphthalimide under microwave irradiation. Chinese Journal of Chemical Engineering, 10(5), 606-608.
- Saeed, A., Shaheen, M. A., & Abbas, N. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6645.
-
Organic Chemistry Portal. Synthesis of Isoindolinones. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Kono Chem Co.,Ltd. This compound. [Link]
Sources
- 1. [Synthesis of N-substituted isoindolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mac-mod.com [mac-mod.com]
- 4. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Multi-Technique Spectroscopic Guide for the Structural Confirmation of 2-Benzyl-5-bromoisoindoline Hydrochloride
Introduction: In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 2-Benzyl-5-bromoisoindoline hydrochloride is a substituted isoindoline derivative, a scaffold of significant interest in medicinal chemistry due to the wide-ranging biological activities of its class.[1][2] The presence of a bromine atom, a benzyl group, and its formulation as a hydrochloride salt presents a unique analytical challenge. This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the identity and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will not only present the expected data but also delve into the causal relationships between the molecule's structure and its spectral output, providing a framework for logical deduction and troubleshooting.
Part 1: Orthogonal Structural Verification Workflow
The confirmation of a chemical structure, particularly a hydrochloride salt, should not rely on a single analytical technique. An orthogonal approach, where different methods provide complementary information, is essential. The workflow below illustrates a robust strategy, beginning with the most information-rich techniques.
Caption: Expected ESI-MS fragmentation and isotopic pattern.
Comparative Data for Key Fragments
| Ion | Formula | Expected m/z (Monoisotopic) | Key Feature / Comparison |
| [M+H]⁺ (Target) | [C₁₅H₁₅BrN]⁺ | 288.05 / 290.05 | 1:1 doublet confirms Bromine. A non-brominated analogue would show a single peak at m/z 210.05. |
| Benzyl Cation | [C₇H₇]⁺ | 91.05 | A common fragment for benzyl-containing compounds, providing evidence for this substructure. [3] |
| [M-C₇H₇]⁺ | [C₈H₈BrN]⁺ | 197.99 / 199.99 | Loss of the benzyl group. The resulting fragment retains the bromine isotopic signature. |
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Directly infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
Identify the [M+H]⁺ ion cluster. Verify that the mass difference is ~2 Da and the intensity ratio is approximately 1:1.
-
Confirm that the measured accurate mass is within 5 ppm of the calculated theoretical mass for the formula C₁₅H₁₅BrN⁺.
-
Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify characteristic fragments like the benzyl cation at m/z 91.
-
Part 4: Infrared (IR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule. For this compound, the key features will be the N-H⁺ stretch from the salt, aromatic C-H stretches, and vibrations associated with the carbon-bromine bond.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale & Notes |
| 2400 - 2800 | N-H⁺ Stretch (Amine Salt) | Broad and strong absorption, a key indicator of the hydrochloride salt form. |
| 3000 - 3100 | Aromatic C-H Stretch | Characteristic of the benzene rings. |
| 2850 - 2960 | Aliphatic C-H Stretch | From the CH₂ groups in the isoindoline and benzyl moieties. |
| 1450 - 1600 | Aromatic C=C Bending | Multiple sharp bands confirming the aromatic rings. |
| ~1100-1250 | C-N Stretch | Typical for aromatic amines. |
| 500 - 600 | C-Br Stretch | Confirms the presence of the carbon-bromine bond, though it may be in the fingerprint region and less definitive. |
Note: Data for related isoindoline-1,3-dione derivatives show characteristic imide C=O stretches between 1700-1780 cm⁻¹. [4]The absence of these strong peaks helps differentiate the target isoindoline from its oxidized phthalimide analogue.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact and record the sample spectrum.
-
Data Processing: The acquired spectrum is typically reported in terms of transmittance or absorbance over the range of 4000-400 cm⁻¹.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework and confirms the protonation state. Mass spectrometry provides definitive proof of the molecular weight and the presence of a single bromine atom via its unique isotopic signature. Finally, FTIR spectroscopy confirms the presence of key functional groups and the amine salt character. When combined, these methods provide an unambiguous and robust confirmation of the molecule's identity and purity, meeting the rigorous standards of chemical and pharmaceutical research.
References
-
Leung, H. W., & Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(21), 3439-3449. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information for publications. While not a specific paper, this source provides representative NMR and IR data for complex organic molecules. Available at: [Link]
-
Gencheva, Y., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]
-
SpectraBase. Isoindoline derivative - Optional[FTIR] - Spectrum. Wiley Science Solutions. Available at: [Link]
-
Sagan, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(21), 7288. Available at: [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. Available at: [Link]
-
Wang, M., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Advances, 7(76), 48373-48380. Available at: [Link]
-
Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173. Available at: [Link]
-
Kono Chem Co.,Ltd. This compound. Available at: [Link]
-
O'Hagan, D. (2000). The chemistry of isoindole natural products. Natural Product Reports, 17(5), 435-446. Available at: [Link]
-
Feller, R. S., & Fink, W. H. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40-50. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]
-
Feller, R. S., & Fink, W. H. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(3), 254. Available at: [Link]
-
Regalado, E. L., et al. (2012). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Journal of analytical methods in chemistry, 2012. Available at: [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Available at: [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
de la Cruz, J. N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594. Available at: [Link]
-
de la Cruz, J. N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Isoindolines: Strategies and Applications
The isoindoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials.[1] Its presence in numerous pharmaceuticals, including drugs for treating multiple myeloma, inflammation, and hypertension, underscores the importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2] This guide provides an in-depth comparison of the most prominent and field-proven methodologies for the synthesis of substituted isoindolines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each strategy, supported by experimental data and detailed protocols.
Reductive Amination of o-Phthalaldehyde and its Derivatives
The condensation of an amine with a 1,2-dicarbonyl compound on the benzene ring, followed by reduction, represents one of the most direct and classical approaches to the isoindoline core. This method is valued for its straightforward nature and the ready availability of starting materials.
Mechanism and Experimental Causality
The reaction typically proceeds in two stages within a single pot:
-
Iminium Ion Formation: The primary or secondary amine reacts with the two aldehyde functionalities of o-phthalaldehyde (OPA) or a related derivative like 2-carboxybenzaldehyde to form a cyclic hemiaminal, which then dehydrates to form an iminium ion intermediate.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the stable tertiary amine of the isoindoline ring. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium species. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed for this purpose due to their enhanced stability and selectivity under mildly acidic conditions which favor iminium ion formation.[3] More recently, methods using formic acid or heterogeneous catalysts with H₂ have been developed as greener alternatives.[4][5]
This one-pot nature is a significant advantage, minimizing purification of potentially unstable intermediates and improving overall efficiency.
Performance and Scope
This method is generally effective for a wide range of primary amines, affording N-substituted isoindolines in good to excellent yields. The reaction tolerates various functional groups on the amine component. When 2-carboxybenzaldehyde is used as the starting material, the reaction with a primary amine leads to the formation of an N-substituted isoindolin-1-one, a common substructure in many pharmaceuticals.[4]
Table 1: Performance Data for Reductive Amination Synthesis of Isoindolines
| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| o-Phthalaldehyde | Benzylamine | NaBH₃CN | Methanol | >90 | [6] |
| o-Phthalaldehyde | Aniline | NaBH₃CN | Methanol | ~85 | [6] |
| 2-Carboxybenzaldehyde | Benzylamine | HCOOH | N/A (Microwave) | 92 | [5] |
| 2-Carboxybenzaldehyde | 4-Fluoroaniline | HCOOH | N/A (Microwave) | 88 | [5] |
| 2-Carboxybenzaldehyde | Cyclohexylamine | Pt nanowires, H₂ | Ethanol | 96 | [4] |
Limitations
A primary limitation of this method is the potential for the formation of byproducts, particularly when using highly reactive aldehydes or amines. The control of pH can be crucial to favor iminium ion formation and prevent side reactions. Furthermore, the stoichiometry of the reagents must be carefully controlled to avoid over-reduction or incomplete reaction.
Experimental Protocol: Synthesis of N-Benzylisoindoline from o-Phthalaldehyde
-
Materials: o-Phthalaldehyde (1.34 g, 10 mmol), benzylamine (1.07 g, 10 mmol), sodium cyanoborohydride (0.63 g, 10 mmol), methanol (50 mL), acetic acid.
-
Procedure:
-
Dissolve o-phthalaldehyde and benzylamine in methanol in a round-bottom flask.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylisoindoline.
-
Intramolecular Cyclization of 1,2-Disubstituted Benzene Derivatives
This strategy involves the formation of the isoindoline ring through the intramolecular reaction of a nitrogen nucleophile with an electrophilic center on a side chain attached to the benzene ring. A classic example is the reaction of a primary amine with 1,2-bis(halomethyl)benzene.
Mechanism and Experimental Causality
The reaction is a straightforward double nucleophilic substitution (SN2) reaction. A primary amine, acting as the nucleophile, displaces the first halide (e.g., bromide) from one of the benzylic positions of 1,2-bis(bromomethyl)benzene. The resulting secondary amine then undergoes a rapid intramolecular cyclization, displacing the second halide to form the five-membered isoindoline ring. The use of a base is often necessary to deprotonate the intermediate ammonium salt, regenerating the nucleophilic amine for the second substitution. The choice of a non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to prevent competition with the desired cyclization reaction.
Performance and Scope
This method is robust and provides a reliable route to N-substituted isoindolines. It is particularly useful when the desired N-substituent is readily available as a primary amine. The reaction generally proceeds in high yields.
Table 2: Performance Data for Intramolecular Cyclization
| Starting Material | Amine | Base | Solvent | Yield (%) | Reference |
| 1,2-Bis(bromomethyl)benzene | Benzylamine | K₂CO₃ | Acetonitrile | High | [7] |
| 1,2-Bis(bromomethyl)benzene | Methylamine | Et₃N | THF | >90 | General procedure |
| 2-(Bromomethyl)benzyl bromide | Aniline | NaHCO₃ | DMF | ~80 | General procedure |
Limitations
The primary limitation of this method is the availability of the starting 1,2-bis(halomethyl)benzene derivatives, which can be lachrymatory and require careful handling. Additionally, the reaction conditions may not be compatible with sensitive functional groups on the amine.
Experimental Protocol: Synthesis of 2-Benzyl-1,3-dihydroisoindole from 1,2-Bis(bromomethyl)benzene
-
Materials: 1,2-Bis(bromomethyl)benzene (2.64 g, 10 mmol), benzylamine (1.07 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), acetonitrile (50 mL).
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add benzylamine.
-
Add a solution of 1,2-bis(bromomethyl)benzene in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Transition-Metal-Catalyzed C-H Activation and Annulation
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic scaffolds, including isoindolines.[8] These methods often involve the use of palladium, rhodium, or nickel catalysts to forge new C-C and C-N bonds.[1][9]
Mechanism and Experimental Causality
A common mechanistic pathway involves:
-
Directed C-H Activation: A directing group on the substrate (e.g., an amide or an amine) coordinates to the metal center, positioning it for the selective activation of a proximal C-H bond (typically at the ortho position of a benzene ring) to form a metallacyclic intermediate.
-
Insertion/Coupling: The metallacycle then reacts with a coupling partner, such as an alkene, alkyne, or a CO source.[10] This step involves the insertion of the coupling partner into the metal-carbon bond.
-
Reductive Elimination/Cyclization: The final step is typically a reductive elimination or an intramolecular cyclization that forms the isoindoline ring and regenerates the active catalyst.
The choice of catalyst, ligand, oxidant, and directing group is crucial for achieving high efficiency and selectivity. For instance, in palladium-catalyzed carbonylative synthesis, a CO surrogate can be used to avoid handling toxic carbon monoxide gas.[10] Enantioselective variants of these reactions have also been developed using chiral ligands, providing access to enantioenriched isoindolines with high stereocontrol.[11]
Performance and Scope
Transition-metal-catalyzed methods offer broad substrate scope and functional group tolerance. They enable the synthesis of highly substituted and structurally diverse isoindolines that are difficult to access through classical methods. Enantioselective methods can achieve high yields and excellent enantiomeric excesses (ee).[11]
Table 3: Performance Data for Transition-Metal-Catalyzed Isoindoline Synthesis
| Catalyst System | Substrates | Coupling Partner | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ / Chiral Ligand | o-Allylbenzylamine | Intramolecular | up to 98 | up to 98 | [11] |
| PdCl₂ / Cu(OAc)₂ | Benzylamine | TFBen (CO source) | up to 95 | N/A | [10] |
| [RhCp*Cl₂]₂ / AgSbF₆ | Benzamide | Alkyne | Good to excellent | N/A | [9] |
| Ni(0) / Lewis Acid | N-Benzoyl aminal | Intramolecular | Good to excellent | N/A | [1] |
Limitations
The primary drawbacks of these methods can be the cost and sensitivity of the metal catalysts and ligands. Optimization of reaction conditions can be time-consuming, and the removal of metal residues from the final product is often a concern, particularly in pharmaceutical applications.
Experimental Protocol: Enantioselective Synthesis of a Chiral Isoindoline via Pd-Catalyzed C-H Amination
(Based on the work of Liu et al.[11])
-
Materials: o-Allylbenzylamine derivative (0.1 mmol), Pd(OAc)₂ (10 mol%), chiral phosphoramidite ligand (12 mol%), 2,5-di-tert-butyl-1,4-benzoquinone (1.0 equiv), isopropanol (0.1 M).
-
Procedure:
-
In a nitrogen-filled glovebox, combine Pd(OAc)₂ and the chiral ligand in a reaction vial.
-
Add isopropanol and stir for a few minutes.
-
Add the o-allylbenzylamine derivative and the benzoquinone oxidant.
-
Seal the vial and stir the reaction at 30 °C for 24 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an elegant and stereocontrolled route to construct the cyclic core of isoindolines, particularly for complex, polycyclic systems found in natural products.[12] The intramolecular variant of this reaction is especially noteworthy.[13]
Mechanism and Experimental Causality
In a typical intramolecular Diels-Alder approach to an isoindolinone, a substrate is designed to contain both a diene and a dienophile tethered together. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes a concerted cycloaddition to form a bicyclic intermediate. Subsequent aromatization, often through dehydration or elimination, yields the final isoindoline or isoindolinone ring system. The stereochemistry of the newly formed ring is highly controlled by the geometry of the transition state, as dictated by orbital symmetry rules. The use of an electron-withdrawing group on the dienophile and an electron-donating group on the diene accelerates the reaction.
Performance and Scope
The Diels-Alder strategy is exceptionally powerful for the construction of complex, fused ring systems with multiple stereocenters. It has been successfully applied in the total synthesis of various natural products containing the isoindoline motif.[12]
Table 4: Performance of Diels-Alder Reactions in Isoindoline Synthesis
| Diene/Dienophile System | Reaction Type | Conditions | Key Outcome | Reference |
| Furan tethered to a maleimide | Intramolecular | Heat | Formation of isoindolinone core | [14] |
| Tethered diene and silyl enol ether | Intramolecular | Heat | Construction of cytochalasan core | [12] |
| Furan and maleimide | Intermolecular | Toluene, 60 °C | Formation of bicyclic adduct | [15] |
Limitations
The main challenge of this method lies in the synthesis of the often complex precursors containing both the diene and dienophile moieties in the correct orientation. The reaction may also require high temperatures, which could be incompatible with sensitive functional groups. Regioselectivity can also be an issue in some intermolecular variants.
Comparative Analysis and Workflow Visualization
The choice of synthetic method for a particular substituted isoindoline depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and cost.
-
Reductive Amination is ideal for simple N-substituted isoindolines and isoindolinones when the corresponding aldehydes and amines are readily available. It is a cost-effective and straightforward method.
-
Intramolecular Cyclization is a robust and high-yielding method for N-substituted isoindolines, but it relies on the availability of potentially hazardous bis-electrophilic starting materials.
-
Transition-Metal Catalysis offers the greatest flexibility and scope for creating highly substituted and structurally diverse isoindolines, including chiral derivatives. However, it often involves higher costs and more complex reaction optimization.
-
Diels-Alder Reaction is the premier choice for constructing complex, polycyclic isoindoline systems with high stereocontrol, but it requires the synthesis of elaborate precursors.
Caption: Comparison of synthetic routes to substituted isoindolines.
Caption: Workflow for Reductive Amination synthesis of isoindolines.
Conclusion
The synthesis of substituted isoindolines is a rich and evolving field, with a range of methodologies available to the modern chemist. Classical methods like reductive amination and intramolecular cyclization remain valuable for their simplicity and efficiency in preparing less complex derivatives. In contrast, modern transition-metal-catalyzed C-H activation and Diels-Alder strategies have opened the door to unprecedented molecular diversity and stereochemical control, enabling the synthesis of highly complex and medicinally relevant isoindoline-containing molecules. The selection of the optimal synthetic route requires a careful consideration of the target structure's complexity, desired substitution patterns, and practical factors such as cost and scalability. This guide serves as a foundational resource to aid researchers in making informed decisions for their synthetic endeavors in this important area of chemical science.
References
-
Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]
-
Douglas, J. J., et al. (2024). An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. Organic Process Research & Development. [Link]
-
Fu, L.-Y., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1238-1246. [Link]
-
Shacklady-McAtee, D. M., et al. (2011). Nickel(0)-catalyzed cyclization of N-benzoylaminals for isoindolinone synthesis. Organic Letters, 13(13), 3490-3493. [Link]
-
Kiepura, T., et al. (2018). Cycloaddition reactions in the synthesis of isoindolines (microreview). Chemistry of Heterocyclic Compounds, 54(4), 331-333. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
Douglas, J. J., et al. (2024). An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]
-
Williams, F. J., & Jarvo, E. R. (2011). Palladium-catalyzed Cascade Reaction for the Synthesis of Substituted Isoindolines. Angewandte Chemie International Edition, 50(19), 4459-4462. [Link]
-
Hossain, M. D. (2003). Synthesis of Isoindolines and Isoindolinones by Palladium Catalyzed Reactions. BUET Institutional Repository. [Link]
-
Shi, L., et al. (2012). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Mendoza-Pérez, E., & Vázquez, A. (2018). Microwave-assisted synthesis of isoindolinones via Pd-mediated tandem coupling reactions. ResearchGate. [Link]
-
Liu, Y., & Houk, K. N. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society, 136(4), 1530-1537. [Link]
-
Williams, F. J., & Jarvo, E. R. (2011). Palladium-catalyzed Cascade Reaction for the Synthesis of Substituted Isoindolines. PubMed. [Link]
-
Ruiz-Maciel, O., et al. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
Mellor, J. M., & Wagland, A. M. (1989). Synthesis of hydroisoindoles via intramolecular Diels–Alder reactions of functionalised amido trienes. Journal of the Chemical Society, Perkin Transactions 1, 997-1005. [Link]
-
Atas, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. [Link]
-
Schmalz, H.-G., & Böttcher, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2865-2886. [Link]
-
Amatangelo, E. J., & Miller, M. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Muvvala, S., et al. (2018). Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one. ChemistrySelect, 3(42), 11849-11853. [Link]
-
Guesne, S. J. J., et al. (2013). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. ResearchGate. [Link]
-
Billman, J. H., & Heison, J. L. (1951). o-PHTHALALDEHYDE. Organic Syntheses, 31, 88. [Link]
-
PrepChem. (2017). Preparation of 1,2-bis(dibromomethyl)benzene. [Link]
-
Guesne, S. J. J., et al. (2013). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. ResearchGate. [Link]
-
Wang, D., et al. (2020). Preparation of Benzylamine by Highly Selective Reductive Amination of Benzaldehyde Over Ru on an Acidic Activated Carbon Support as the Catalyst. ResearchGate. [Link]
-
Giraldo, M., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 27. [Link]
-
Zhang, Z., et al. (2017). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry, 15(34), 7173-7179. [Link]
-
Klumpp, D. A., et al. (2014). Preparation of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions. The Journal of Organic Chemistry, 79(18), 8830-8837. [Link]
- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. (2015).
- CN107098791B - Preparation method of benzyl bromide. (2019).
-
Barluenga, J., et al. (2010). (E)-1-(2-IODOVINYL)BENZENE FROM BENZYL BROMIDE AND DIIODOMETHANE [(E)-β-STYRYL IODIDE]. Organic Syntheses, 87, 266. [Link]
Sources
- 1. Nickel(0)-catalyzed cyclization of N-benzoylaminals for isoindolinone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Efficacy of Isoindoline-Derived Anticancer Agents
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A New Paradigm in Cancer Therapy
The therapeutic landscape of oncology is continually evolving, with a pronounced shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among these, isoindoline-derived agents, notably the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. These agents represent a significant departure from traditional cytotoxic chemotherapy, offering a multi-faceted mechanism of action that includes direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis.[1][2]
This guide provides a comprehensive framework for benchmarking the efficacy of novel isoindoline-derived anticancer agents. As a senior application scientist, my objective is to equip fellow researchers with the rationale behind experimental choices and a robust, self-validating system for preclinical evaluation. We will delve into the core mechanisms of isoindoline derivatives and compare their efficacy against established agents with distinct modes of action: the proteasome inhibitor bortezomib and the conventional chemotherapeutic doxorubicin. This comparative approach is essential for contextualizing the therapeutic potential of new chemical entities and making informed decisions in the drug development pipeline.
The Molecular Mechanism of Isoindoline-Derived Anticancer Agents
The primary molecular target of isoindoline derivatives like lenalidomide and pomalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] By binding to CRBN, these agents induce the ubiquitination and subsequent proteasomal degradation of specific zinc finger transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors, which are crucial for the survival and proliferation of myeloma cells, leads to a cascade of downstream effects:
-
Direct Anti-Tumor Activity: The degradation of Ikaros and Aiolos results in cell cycle arrest and apoptosis in malignant cells.[1][3]
-
Immunomodulatory Effects: These agents enhance the activity of T cells and Natural Killer (NK) cells, crucial components of the anti-tumor immune response.[3][4] They also increase the production of immunostimulatory cytokines like Interleukin-2 (IL-2).[1]
-
Anti-Angiogenic Properties: Isoindoline derivatives inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF).[2][3]
This unique mechanism of action provides a clear rationale for the specific assays and experimental designs outlined in this guide.
Caption: Mechanism of action of isoindoline-derived anticancer agents.
Benchmarking Against Alternative Anticancer Agents
To provide a comprehensive assessment of a novel isoindoline derivative, it is crucial to benchmark its performance against agents with different mechanisms of action. For this guide, we will use:
-
Bortezomib: A proteasome inhibitor that reversibly inhibits the 26S proteasome, a key component of the cellular machinery for protein degradation.[6] This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, inhibition of the NF-κB signaling pathway, and ultimately, apoptosis.[6]
-
Doxorubicin: A conventional chemotherapeutic agent from the anthracycline class. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and cell death.[7][8][9]
Caption: Mechanisms of action for comparator anticancer agents.
In Vitro Efficacy Assessment: A Step-by-Step Approach
The initial phase of benchmarking involves a comprehensive in vitro evaluation to determine the cytotoxic and mechanistic properties of the test compound.
Cell Viability and Cytotoxicity Assays
The foundational step is to quantify the cytotoxic or cytostatic effects of the novel agent across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of anticancer agents.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MM.1S for multiple myeloma, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel isoindoline agent and the comparator drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data (Illustrative)
| Drug | Cancer Type | Cell Line | IC50 (nM) |
| Pomalidomide | Multiple Myeloma | MM.1S | ~10-50 |
| Bortezomib | Multiple Myeloma | MM.1S | 4[10] |
| Doxorubicin | Multiple Myeloma | MM.1S | 45[10] |
| Doxorubicin | Breast Cancer | MCF-7 | 2500[11] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for illustrative purposes and is compiled from various sources.
Mechanistic Assays: Unveiling the "How"
Beyond cytotoxicity, it is imperative to confirm that the novel isoindoline agent operates through the intended mechanism. This involves assays for apoptosis, cell cycle arrest, and target engagement.
a) Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
b) Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[3][4][12]
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with PI.[3][4][12]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
c) Target Engagement and Downstream Signaling: Western Blotting
Western blotting is essential to confirm the molecular mechanism of action by detecting changes in the levels of key signaling proteins.
Detailed Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
Key Protein Targets for Western Blot Analysis
| Drug Class | Primary Target Proteins | Downstream/Associated Markers |
| Isoindoline Derivatives | Ikaros (IKZF1), Aiolos (IKZF3), Cereblon (CRBN)[13][14] | Cleaved Caspase-3, p21 |
| Proteasome Inhibitors | Phospho-IκBα, NF-κB (p65) | Cleaved Caspase-8, -9, -3, CHOP (ER stress marker)[15] |
| Anthracyclines | Phospho-H2AX (γH2AX) (DNA damage marker)[11][16][17][18] | Cleaved PARP, p53 |
In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance
In vivo studies are critical for evaluating the therapeutic efficacy of a novel agent in a more complex biological system.[10] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[7][8]
Xenograft Models: Cell Line-Derived vs. Patient-Derived
-
Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are valuable for initial efficacy screening due to their reproducibility and rapid tumor growth.[19]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients into mice.[20][21][22] They better recapitulate the heterogeneity and clinical behavior of human tumors, making them highly relevant for translational research.[20][21][22]
Experimental Workflow: In Vivo Efficacy Study
Sources
- 1. Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship among tumor architecture, pharmacokinetics, pharmacodynamics, and efficacy of bortezomib in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin induces the DNA damage response in cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deoxyribonucleic acid damage induced by doxorubicin in peripheral blood mononuclear cells: possible roles for the stress response and the deoxyribonucleic acid repair process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice | Semantic Scholar [semanticscholar.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pomalidomide Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with 2-Benzyl-5-bromoisoindoline Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of developing therapeutics and diagnostics involving small molecules, such as the promising class of 2-benzyl-5-bromoisoindoline hydrochloride derivatives, understanding antibody cross-reactivity is not just a quality control step; it is a critical determinant of a program's success. This guide provides an in-depth, technical comparison of methodologies to assess and quantify the cross-reactivity of antibodies with this specific class of compounds, grounded in established scientific principles and field-proven insights.
The Challenge of Small Molecule Immunoassays
Small molecules, or haptens, like this compound, are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein.[1][2] This process, however, can introduce variability, and the resulting antibodies may recognize not only the target molecule but also its metabolites, precursors, or structurally similar derivatives. Such cross-reactivity can lead to inaccurate quantification in immunoassays, false positives, and a misinterpretation of pharmacokinetic and pharmacodynamic data.[3][4] Therefore, rigorous validation of antibody specificity is a non-negotiable aspect of assay development.[5]
This guide will compare three gold-standard techniques for evaluating antibody specificity and cross-reactivity: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR). We will explore the causality behind the experimental choices for each and provide detailed, self-validating protocols.
The Analytes: A Hypothetical Family of this compound Derivatives
To illustrate the comparison effectively, we will consider a primary antibody raised against a carrier-conjugated form of this compound (Parent Compound). We will assess its cross-reactivity against a panel of hypothetical, yet plausible, structural analogs:
| Compound ID | Name | Structural Modification from Parent Compound |
| Cmpd-001 | This compound | Parent Compound (Target Analyte) |
| Cmpd-002 | 2-(4-Methoxybenzyl)-5-bromoisoindoline HCl | Methoxy group on the benzyl ring |
| Cmpd-003 | 2-Benzyl-5-chloroisoindoline HCl | Chloro substitution instead of bromo |
| Cmpd-004 | 2-Benzylisoindoline HCl | Lack of halogen at the 5-position |
| Cmpd-005 | 3-Benzyl-6-bromoisoindolin-1-one | Carbonyl group on the isoindoline ring |
Comparative Analysis of Cross-Reactivity Assessment Techniques
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: Competitive ELISA is a highly sensitive and high-throughput method for quantifying a small molecule analyte.[6] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of antibody binding sites, which are typically immobilized on a microplate. Alternatively, the antibody can be in solution and compete for a limited amount of coated antigen.[7][8] The signal generated is inversely proportional to the concentration of the analyte in the sample.
Expertise & Causality: This method is often the first choice for screening due to its scalability and cost-effectiveness. The key to a successful competitive ELISA is the design of the assay. For small molecules, an indirect competitive format where the hapten-protein conjugate is coated on the plate is common.[9] This allows for the screening of multiple derivatives in solution without the need to conjugate each one to an enzyme.
Workflow Diagram:
Caption: Indirect Competitive ELISA Workflow for Cross-Reactivity.
Detailed Protocol: Indirect Competitive ELISA
-
Plate Coating: Dilute the 2-Benzyl-5-bromoisoindoline-carrier protein conjugate to 1-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound (Cmpd-001) and each derivative (Cmpd-002 to Cmpd-005) in assay buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate plate or tubes, mix 50 µL of each compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-compound mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of 2M H₂SO₄ to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation: The cross-reactivity is calculated from the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).
Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100
Western Blotting (Dot Blot Variation)
Principle: While traditional Western blotting is used to detect proteins separated by size, a dot blot variation is a simple and effective way to assess antibody specificity against multiple antigens immobilized on a membrane.[10] This technique provides qualitative or semi-quantitative data on antibody binding. For small molecules, a competitive dot blot can be employed.
Expertise & Causality: This method is particularly useful for a rapid visual assessment of cross-reactivity. It's a lower-throughput method than ELISA but provides a direct visualization of binding. For small, low molecular weight molecules, ensuring efficient transfer and retention on the membrane is critical; thus, using a PVDF membrane with a smaller pore size (e.g., 0.2 µm) is recommended.[11]
Detailed Protocol: Competitive Dot Blot
-
Membrane Preparation: Cut a piece of PVDF membrane (0.2 µm pore size) to the desired size. Activate the membrane by briefly immersing it in methanol, followed by equilibration in water and then in transfer buffer (e.g., Tris-buffered saline, TBS).
-
Antigen Immobilization: Spot 1-2 µL of the 2-Benzyl-5-bromoisoindoline-carrier protein conjugate (at ~1 mg/mL) onto the membrane. Let it air dry completely.
-
Blocking: Immerse the membrane in blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST - TBS with 0.1% Tween-20) and incubate for 1 hour at room temperature with gentle agitation.
-
Competitive Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
In separate tubes, incubate the diluted primary antibody with a high concentration (e.g., 100 µM) of the parent compound (Cmpd-001) or one of the derivatives (Cmpd-002 to Cmpd-005) for 1 hour at room temperature. A control incubation with antibody alone should also be prepared.
-
-
Primary Antibody Incubation: Place the dot blot membrane in the antibody-compound mixtures and incubate for 1-2 hours at room temperature with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[12] Image the blot using a chemiluminescence imager.
Data Interpretation: A strong signal will be present in the control blot (antibody only). If a derivative cross-reacts with the antibody, it will compete with the immobilized antigen for antibody binding, leading to a reduced or absent signal on the dot blot. The degree of signal reduction indicates the extent of cross-reactivity.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
Expertise & Causality: SPR is the most sophisticated of the three techniques, offering a detailed kinetic profile of the antibody-antigen interaction.[15] For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the small molecule derivatives are flowed over the surface as analytes.[16] This orientation is often preferred to avoid potential steric hindrance that can occur if the small molecule is immobilized.[17]
Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) Workflow for kinetic analysis.
Detailed Protocol: SPR Analysis
-
Antibody Immobilization:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the primary antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Measurement:
-
Equilibrate the surface with running buffer (e.g., HBS-EP+).
-
Prepare serial dilutions of the parent compound and each derivative in the running buffer.
-
Inject each concentration of a single compound over the antibody-immobilized surface for a set amount of time to measure association, followed by a flow of running buffer to measure dissociation.
-
Between each compound series, regenerate the surface using a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparison of Performance and Data
| Feature | Competitive ELISA | Competitive Dot Blot | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding sites in solution | Competition for antibody binding to immobilized antigen | Real-time measurement of mass change on a sensor surface |
| Data Output | Quantitative (IC50, % Cross-reactivity) | Qualitative / Semi-quantitative (Signal intensity) | Quantitative (ka, kd, KD) |
| Throughput | High (96/384-well plates) | Low to Medium | Medium (depends on instrument channels) |
| Sensitivity | High | Moderate | Very High |
| Reagent Consumption | Low | Low | Moderate (requires specialized sensor chips) |
| Label Required | Yes (Enzyme conjugate) | Yes (Enzyme conjugate) | No (Label-free) |
| Key Advantage | Scalable, cost-effective for large-scale screening | Simple, rapid visual confirmation | Provides detailed kinetic and affinity data |
| Key Limitation | Indirect measurement of affinity; endpoint assay | Not truly quantitative; prone to variability | Higher cost of instrumentation and consumables |
Hypothetical Experimental Data Summary:
| Compound ID | Name | Competitive ELISA (% Cross-Reactivity) | Competitive Dot Blot (Visual Signal Reduction) | SPR (KD, M) |
| Cmpd-001 | 2-Benzyl-5-bromoisoindoline HCl | 100% | Complete | 1.5 x 10⁻⁹ |
| Cmpd-002 | 2-(4-Methoxybenzyl)-5-bromoisoindoline HCl | 85% | Strong | 1.8 x 10⁻⁹ |
| Cmpd-003 | 2-Benzyl-5-chloroisoindoline HCl | 40% | Moderate | 3.8 x 10⁻⁹ |
| Cmpd-004 | 2-Benzylisoindoline HCl | 15% | Weak | 1.0 x 10⁻⁸ |
| Cmpd-005 | 3-Benzyl-6-bromoisoindolin-1-one | <1% | None | No Binding Detected |
Conclusion and Recommendations
The choice of method for assessing antibody cross-reactivity depends on the stage of research and the specific questions being asked.
-
For initial high-throughput screening of multiple antibody candidates or a large number of derivatives, Competitive ELISA is the most efficient and cost-effective approach. It provides robust quantitative data that allows for clear ranking of cross-reactivity.
-
The Competitive Dot Blot serves as an excellent secondary, confirmatory assay. Its simplicity makes it a valuable tool for quick yes/no answers and for troubleshooting unexpected ELISA results.
-
Surface Plasmon Resonance should be employed when a deep understanding of the binding kinetics is required. For lead antibody candidates, SPR provides invaluable data on affinity and binding stability that is crucial for predicting in vivo performance and for regulatory submissions.
A self-validating system would employ ELISA as the primary screen, followed by SPR analysis for the parent compound and any significantly cross-reactive derivatives (e.g., >10%). This tiered approach ensures both efficiency and a comprehensive understanding of antibody specificity, ultimately de-risking the progression of drug development programs centered on this compound and its derivatives.
References
-
Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]
-
Shankaran, D. R., et al. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323-7347. Available at: [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4304. Available at: [Link]
-
Wang, X., et al. (2018). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Journal of Immunology Research, 2018, 8563491. Available at: [Link]
-
Luo, K., et al. (2021). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Foods, 10(1), 133. Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Available at: [Link]
-
Shankaran, D. R., et al. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]
-
Wilson, D. N., et al. (2015). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 87(2), 987-994. Available at: [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]
-
Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]
-
Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Available at: [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Available at: [Link]
Sources
- 1. seracare.com [seracare.com]
- 2. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 12. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroactivity of Isoindoline Compounds
The isoindoline scaffold, a bicyclic aromatic structure, has emerged as a privileged pharmacophore in medicinal chemistry, giving rise to a diverse array of compounds with significant neuroactive properties.[1][2] From modulating key neurotransmitter systems to exhibiting neuroprotective effects, the versatility of the isoindoline core allows for the fine-tuning of pharmacological activity. This guide provides an in-depth comparison of different classes of isoindoline compounds, elucidating their mechanisms of action, structure-activity relationships, and therapeutic potential. We will delve into specific examples, supported by experimental data, to offer researchers and drug development professionals a clear understanding of the neuropharmacological landscape of these intriguing molecules.
Modulation of Neurotransmitter Receptors: Targeting Synaptic Communication
Isoindoline derivatives have been successfully designed to interact with critical receptors in the central nervous system (CNS), primarily dopamine and GABA receptors. These interactions can either block (antagonize) or enhance (positively modulate) receptor activity, leading to distinct physiological outcomes.
Dopamine Receptor Antagonism: Implications for Psychotic Disorders
A class of isoindolinyl benzisoxazolpiperidines has been identified as potent and selective antagonists of the dopamine D4 receptor.[3] This selectivity is crucial, as antagonism of the D2 receptor is associated with extrapyramidal side effects commonly seen in antipsychotic medications.
The lead compound in this series was discovered through screening and subsequently optimized by exploring the structure-activity relationships of substitutions on the isoindoline ring.[3] Notably, the stereochemistry of the molecule plays a significant role, with the S-enantiomer demonstrating greater potency at the D4 receptor.[3] Several analogues in this class exhibit over 100-fold selectivity for the D4 receptor over the D2 receptor and the α-1 adrenoreceptor, highlighting the potential for developing antipsychotics with improved side-effect profiles.[3] In-vivo studies have confirmed that these selective analogues are orally active.[3]
Other research has focused on designing isoindoline derivatives with selectivity for the dopamine D2 receptor, which is a key target in the treatment of Parkinson's disease.[4]
Positive Allosteric Modulation of GABA-A Receptors: A Novel Approach to Epilepsy
In contrast to direct receptor antagonism, some isoindolin-1-one derivatives act as positive allosteric modulators (PAMs) of GABA-A receptors.[5] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain, and enhancing its effects is a cornerstone of treatment for epilepsy and anxiety.[6] PAMs bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's response to GABA.[7]
A series of 2,7-disubstituted isoindolin-1-one derivatives have been synthesized and shown to be highly potent PAMs of GABA-A receptors, with EC50 values in the nanomolar range.[5] One particularly potent compound, Cpd48, demonstrated strong potentiation of both synaptic and extra-synaptic GABA-A receptors.[5] This compound exhibited significant in vivo efficacy in mouse models of seizures, including the subcutaneous pentylenetetrazol (sc-PTZ) and maximal electroshock (MES) models.[5] Furthermore, Cpd48 displayed high selectivity for GABA-A receptors over other key CNS ion channels and possessed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[5]
Enzyme Inhibition: Modulating Neurotransmitter Levels and Cellular Health
Another significant area of neuroactivity for isoindoline compounds is the inhibition of key enzymes involved in neurotransmitter metabolism and cellular stress responses.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
A decline in the levels of the neurotransmitter acetylcholine is a hallmark of Alzheimer's disease.[8] Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. Several series of isoindoline-1,3-dione derivatives have been designed and evaluated as AChE inhibitors.[8][9]
One study reported a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids with potent AChE inhibitory activity, with IC50 values in the low micromolar range.[8] The most potent compounds in this series were more effective than the standard drug rivastigmine.[8] Molecular modeling studies indicated that these compounds are capable of interacting with both the catalytic and peripheral active sites of the AChE enzyme.[8] Furthermore, some of these compounds demonstrated neuroprotective effects against hydrogen peroxide-induced cell death in a neuronal cell line.[8]
The isoindoline-1,3-dione (phthalimide) moiety is a key pharmacophore in the design of these inhibitors, as it is known to interact with the peripheral anionic site of AChE.[8]
Neuroprotection via NRF2 Pathway Activation
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11] The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress.
Recent studies have shown that certain synthetic isoindoline-dione derivatives can protect neuronal-like cells (SH-SY5Y) from oxidative stress.[10][11] These compounds were found to increase cell viability, reduce intracellular reactive oxygen species (ROS), and decrease the levels of carbonylated proteins.[10][11] The underlying mechanism involves the upregulation of NRF2 gene expression and its associated antioxidant enzymes, such as NQO-1 and GSTK1.[10][11]
Comparative Summary of Neuroactive Isoindoline Compounds
| Compound Class | Primary Mechanism of Action | Therapeutic Target | Key Experimental Findings | Potential Therapeutic Application |
| Isoindolinyl Benzisoxazolpiperidines | Dopamine D4 Receptor Antagonism | Dopamine D4 Receptor | >100-fold selectivity for D4 over D2; S-enantiomer is more potent; Orally active in vivo.[3] | Schizophrenia, Psychosis |
| 2,7-Disubstituted Isoindolin-1-ones | Positive Allosteric Modulation of GABA-A Receptors | GABA-A Receptors | Potentiation of synaptic and extra-synaptic receptors; Efficacious in mouse seizure models (sc-PTZ, MES); Good BBB penetration.[5] | Epilepsy, Anxiety Disorders |
| Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids | Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | IC50 values in the low micromolar range; More potent than rivastigmine; Neuroprotective effects observed.[8] | Alzheimer's Disease |
| Isoindoline-dione Derivatives | NRF2 Pathway Activation | NRF2 | Increased neuronal cell viability under oxidative stress; Reduced ROS and protein carbonylation; Upregulation of NRF2 and antioxidant genes.[10][11] | Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (in buffer).
-
AChE enzyme solution (from a commercial source, in buffer).
-
ATCI substrate solution (in buffer).
-
Test compounds (dissolved in a suitable solvent like DMSO, then diluted in buffer).
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB solution, AChE enzyme solution, and varying concentrations of the test compound to each well.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
-
In Vivo Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (sc-PTZ) Seizure Model
This is a common preclinical model to evaluate the potential of compounds to protect against seizures.
Principle: Pentylenetetrazol (PTZ) is a convulsant agent that induces seizures in rodents. The ability of a test compound to prevent or delay the onset of PTZ-induced seizures indicates its anticonvulsant activity.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use a suitable rodent species (e.g., mice).
-
Allow animals to acclimate to the laboratory environment.
-
Divide animals into groups (e.g., vehicle control, positive control like phenytoin, and different dose groups for the test compound).
-
-
Compound Administration:
-
Administer the test compound and control substances via a specific route (e.g., intraperitoneal injection) at a set time before PTZ administration.[13]
-
-
Induction of Seizures:
-
Administer a convulsive dose of PTZ subcutaneously.
-
-
Observation:
-
Observe the animals for a defined period (e.g., 30-60 minutes) for the onset of different seizure types (e.g., clonic, tonic-clonic).
-
Record the latency to the first seizure and the duration of seizures.[14]
-
-
Data Analysis:
-
Compare the seizure parameters (latency, duration, incidence) between the treated groups and the vehicle control group.
-
A significant increase in seizure latency or a decrease in seizure duration or incidence indicates anticonvulsant activity.[15]
-
Signaling Pathways and Experimental Workflows
NRF2-Mediated Neuroprotection
Caption: NRF2 pathway activation by isoindoline-dione compounds.
General Workflow for Neuroactivity Screening
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzyl-5-bromoisoindoline hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyl-5-bromoisoindoline hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety standards and practices.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also be harmful.[3]
A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[2][4] | |
| Acute toxicity (oral) | May be harmful if swallowed.[3] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize the risk of exposure. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Eye and Face Protection
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Enhanced Protection: When there is a potential for splashing or spraying of the substance, a face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn at all times when handling this chemical.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: In situations where there is a significant risk of widespread contamination, a disposable chemical-resistant suit should be considered.[6]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator should be used.[5][8][9] The selection of the appropriate respirator will depend on the specific exposure assessment.
Hand Protection
-
Glove Selection: Wear appropriate protective gloves to prevent skin contact.[1][2][5] Given that specific compatibility data for this compound may not be readily available, it is advisable to use gloves made of a material with broad chemical resistance, such as nitrile.
-
Glove Usage:
Step-by-Step Handling Workflow
The following workflow is designed to provide a systematic approach to safely handling this compound in a laboratory setting.
Caption: Decision tree for selecting appropriate PPE.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Chembase.cn. (n.d.). 2-Benzyl-5-bromoisoindoline. Retrieved from [Link]
- Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Altex Coatings Ltd. (2018).
- INRS / ORFILA. (n.d.).
- MAPAERO. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. corporate.dow.com [corporate.dow.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
